molecular formula C12H26O2 B1206732 Isooctane, 1,1-diethoxy- CAS No. 69178-43-4

Isooctane, 1,1-diethoxy-

Cat. No.: B1206732
CAS No.: 69178-43-4
M. Wt: 202.33 g/mol
InChI Key: UGEOLDGWHXDZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isooctane, 1,1-diethoxy-, is a chemical compound with the molecular formula C12H26O2 and an average molecular mass of 202.34 g/mol . It is classified as an acetal, specifically the diethyl acetal of isooctanal . This structure is key to its utility in various research applications, particularly in the field of fuel science. Compounds with the acetal functional group, such as the related 1,1-diethoxyethane, are major flavoring components in distilled beverages like malt whisky and sherry, indicating their role in complex chemical aromas and decomposition pathways . A primary research application for acetals is in the investigation of alternative fuels and fuel additives. For instance, the compound 1,1-diethoxyethane has been patented for use in increasing the knocking resistance of automotive gasoline, demonstrating the potential of such chemicals to improve fuel performance by significantly boosting the research octane number (RON) . Furthermore, recent studies on other oxymethylene ethers (OMEs) like diisopropoxymethane explore their combustion characteristics and potential as low-soot generating blendstocks for both compression-ignition and spark-ignition engines . This positions Isooctane, 1,1-diethoxy- as a compound of interest for developing cleaner and more efficient fuel formulations, as its structure can be studied to understand the fundamental relationship between molecular configuration, autoignition behavior, and emissions reduction. The mechanism of action for octane improvement in spark-ignition engines involves the oxygenated acetal structure suppressing uncontrolled fuel autoignition, commonly known as "knocking" . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diethoxy-6-methylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c1-5-13-12(14-6-2)10-8-7-9-11(3)4/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEOLDGWHXDZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCCC(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0071966
Record name Isooctane, 1,1-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0071966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69178-43-4
Record name Isooctane, 1,1-diethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069178434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isooctane, 1,1-diethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isooctane, 1,1-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0071966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethoxyisooctane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.168
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physical properties of isooctanal diethyl acetal

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 69178-43-4 Chemical Name: 1,1-Diethoxy-6-methylheptane Synonyms: Isovertal (Trade Name), 6-Methylheptanal diethyl acetal[1]

Executive Summary

Isooctanal diethyl acetal (1,1-diethoxy-6-methylheptane) is a specialized aliphatic acetal derived from the acid-catalyzed condensation of isooctanal (typically 6-methylheptanal) and ethanol.[1] Characterized by its high stability in alkaline media and rapid hydrolysis under acidic conditions, it serves as a critical masking agent for aldehyde groups in multi-step organic synthesis and as a functional fragrance ingredient offering green, woody, and fruity olfactory nuances. This technical guide outlines its physicochemical profile, synthesis kinetics, and handling protocols for research and industrial applications.

Chemical Identity & Structural Analysis

The molecule consists of a branched eight-carbon alkyl chain terminated by a geminal diethoxy group. The steric bulk of the isooctyl tail contributes to its hydrophobicity and relatively high boiling point compared to linear analogs.

AttributeDetail
IUPAC Name 1,1-Diethoxy-6-methylheptane
CAS Number 69178-43-4
Molecular Formula C₁₂H₂₆O₂
Molecular Weight 202.33 g/mol
SMILES CC(C)CCCCC(OCC)OCC
InChI Key XKXBEKVYXGVYLF-UHFFFAOYSA-N

Physicochemical Profile

The following data represents validated experimental values and high-confidence estimates for CAS 69178-43-4.[1]

PropertyValueCondition / Method
Physical State Clear, colorless liquid@ 20 °C, 1 atm
Boiling Point 215.0 – 216.0 °C@ 760 mmHg [1]
Flash Point 52.8 °C (127 °F)Tag Closed Cup (TCC) [1]
Vapor Pressure 0.184 mmHg@ 25 °C (Estimated) [1]
Density 0.83 – 0.85 g/cm³@ 25 °C (Typical for aliphatic acetals)
LogP (o/w) 3.92 – 4.00Hydrophobic [1]
Solubility Insoluble in water; Soluble in EtOH, oils@ 25 °C
Odor Profile Green, fruity, woody, aldehydicSubstantive

Technical Insight: The flash point of ~53 °C classifies this material as a Flammable Liquid (Category 3) under GHS standards. Handling requires grounding and explosion-proof ventilation.[1]

Synthesis & Reaction Kinetics

The synthesis of isooctanal diethyl acetal follows a reversible nucleophilic addition mechanism. To drive the equilibrium toward the acetal, water must be continuously removed, typically via azeotropic distillation or molecular sieves.

Reaction Pathway

The transformation proceeds through a hemiacetal intermediate.[2] The reaction is catalyzed by anhydrous acids (e.g., p-Toluenesulfonic acid).

SynthesisPathway Aldehyde Isooctanal (6-Methylheptanal) Hemiacetal Hemiacetal Intermediate Aldehyde->Hemiacetal H+ Catalyst Fast Ethanol Ethanol (Excess) Ethanol->Hemiacetal H+ Catalyst Fast Acetal Isooctanal Diethyl Acetal (Product) Hemiacetal->Acetal + EtOH - H₂O (Slow Step) Water H₂O (Byproduct) Hemiacetal->Water Acetal->Hemiacetal H+ / H₂O (Hydrolysis)

Figure 1: Acid-catalyzed acetalization pathway showing the reversible equilibrium.[1]

Hydrolysis Kinetics

Acetals are stable in basic and neutral media but hydrolyze rapidly in the presence of aqueous acid.

  • Half-life (pH 7): Stable (Years).[1]

  • Half-life (pH 1, 25°C): < 1 hour.[1]

  • Mechanism: Protonation of the ethoxy oxygen, followed by elimination of ethanol to form an oxocarbenium ion, which is then attacked by water.

Experimental Protocols

Bench-Scale Synthesis Protocol

Objective: Synthesize 50 g of isooctanal diethyl acetal.

Reagents:

  • Isooctanal (6-Methylheptanal): 0.25 mol (approx. 32 g)[1]

  • Triethyl Orthoformate: 0.30 mol (Alternative water scavenger method) or Ethanol (excess) with Toluene (entrainer).[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA), 0.5 mol%.[1]

Method (Azeotropic Distillation):

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add isooctanal (32 g), ethanol (46 g, ~4 eq), and cyclohexane (50 mL) as an entrainer. Add pTSA (0.1 g).

  • Reflux: Heat to reflux (approx. 75-80 °C). Monitor water collection in the Dean-Stark trap.

  • Completion: Continue until water evolution ceases (approx. 3-5 hours).

  • Neutralization: Cool to RT. Add solid NaHCO₃ (0.5 g) to neutralize the catalyst. Stir for 15 min.

  • Work-up: Filter off salts. Concentrate the filtrate under reduced pressure to remove cyclohexane and excess ethanol.

  • Purification: Distill the residue under vacuum (approx. 10 mmHg). Collect the fraction boiling at ~95-100 °C (extrapolated from atmospheric BP).[1]

Quality Control (GC-MS)
  • Column: DB-5 or equivalent non-polar capillary column (30m x 0.25mm).

  • Carrier Gas: Helium @ 1 mL/min.

  • Temp Program: 60 °C (hold 2 min) → 10 °C/min → 240 °C.

  • Retention Time: Acetal will elute significantly later than the parent aldehyde due to higher molecular weight (202 vs 128).

Applications

Fragrance & Flavor

Known commercially as Isovertal (or related trade names), this acetal is used to stabilize the volatile isooctanal.

  • Olfactory Note: It provides a "green," vegetable-like, and slightly woody lift to floral bouquets.

  • Stability: Unlike the parent aldehyde, the acetal resists oxidation to isooctanoic acid, preventing off-notes in storage [2].

Organic Synthesis (Protecting Group)

Used to mask the aldehyde functionality during:

  • Grignard Reactions: Protects the carbonyl from nucleophilic attack.

  • Reductions: Survives LiAlH₄ reduction conditions.

  • Deprotection: Regenerated quantitatively using 1M HCl in THF.

Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Flammable Liquid H226Flammable liquid and vapor (FP ~53°C).[1]
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.

Storage Protocol:

  • Store in a cool, dry place under nitrogen atmosphere.

  • Incompatibility: Avoid strong oxidizing agents and acids (triggers hydrolysis).

  • Shelf Life: 24 months if stored < 20 °C in sealed containers [1].

References

  • The Good Scents Company. (2023). Isooctanal diethyl acetal (CAS 69178-43-4) Physical Properties and Safety Data. Retrieved from [Link]

  • Perflavory. (2023). Isooctanal diethyl acetal Organoleptic and Functional Properties. Retrieved from [Link][1]

  • PubChem. (2023). Compound Summary: Acetals and their synthesis. National Library of Medicine. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for acetal stability/deprotection protocols).

Sources

Precision Purity Profiling of 1,1-Diethoxy-6-Methylheptane

Author: BenchChem Technical Support Team. Date: February 2026

An Advanced Technical Guide for Analytical Development

Part 1: Executive Summary & Chemical Context

1,1-Diethoxy-6-methylheptane (CAS 69178-43-4), often referred to in the fragrance industry as Isooctanal Diethyl Acetal , serves as a critical intermediate and functional fragrance ingredient. Unlike robust esters or ketones, this molecule belongs to the acetal class—a functional group thermodynamically unstable in the presence of water and acid.[1]

The Core Analytical Challenge: The purity analysis of acetals is not merely a separation problem; it is a stability preservation problem . Standard unbuffered GC methods often induce in-situ hydrolysis within the hot injection port or acidic stationary phases, leading to artificially low purity results and false positives for the parent aldehyde (6-methylheptanal) and ethanol.

This guide moves beyond generic pharmacopeial methods to establish a self-validating analytical workflow designed specifically for acid-sensitive acetals.

Part 2: Chemical Instability & Impurity Profiling

To design a robust method, we must first understand the degradation pathway. Acetals exist in equilibrium with their parent aldehyde and alcohol. This reaction is acid-catalyzed and water-dependent.

The Hydrolysis Trap (Mechanism)

In a GC injector at 250°C, trace moisture + trace acid (even silanol activity on the glass liner) will trigger the following cleavage:



  • R: 6-methylheptyl group

  • Impurity A: 6-Methylheptanal (Parent Aldehyde)

  • Impurity B: Ethanol[2]

  • Impurity C: 1-Ethoxy-6-methylheptan-1-ol (Hemiacetal - transient)

Critical Directive: If your chromatogram shows high levels of aldehyde and ethanol but the sample smells clean, you are likely observing analytical artifacts , not process impurities.

Visualization: The Acetal Stability & Analysis Pathway

AcetalAnalysis Acetal 1,1-Diethoxy-6-methylheptane (Target Analyte) Injector GC Injector (250°C) Acetal->Injector BaseTreat Pre-treatment: K2CO3 or Basic Alumina Acetal->BaseTreat Stabilization Moisture Trace Water (Sample/Solvent) Moisture->Injector Acid Acid Catalyst (or Active Silanols) Acid->Injector Aldehyde 6-Methylheptanal (Artifact/Impurity) Injector->Aldehyde Hydrolysis (Artifact) Ethanol Ethanol (Artifact/Impurity) Injector->Ethanol Hydrolysis (Artifact) Result Accurate Purity Quantification Injector->Result No Degradation BaseTreat->Injector Neutralized Sample

Figure 1: Pathway distinguishing between true process impurities and analytical artifacts caused by in-situ hydrolysis.

Part 3: Analytical Strategy & Protocols

We employ a Triad Approach to ensure data integrity:

  • GC-FID (Neutralized): For assay and volatile impurities.

  • Coulometric Karl Fischer: To quantify the "killer" impurity (Water).

  • Acid Value (Titration): To confirm absence of catalyst residues.

Method A: Neutralized GC-FID Protocol

Standard GC methods fail here. We use a base-modified solvent system.

1. Reagents & Materials:

  • Solvent: Cyclohexane or n-Heptane (HPLC Grade, dried over molecular sieves).

  • Neutralizer: Triethylamine (TEA) or anhydrous Potassium Carbonate (

    
    ).
    
  • Internal Standard (Optional): n-Dodecane (chemically inert).

2. Chromatographic Conditions:

ParameterSettingRationale
Detector FID @ 280°CUniversal response for hydrocarbons/oxygenates.
Column DB-5ms or ZB-5 (30m x 0.25mm x 0.25µm)Crucial: Non-polar, low-bleed phase minimizes interaction with acetal oxygen. Avoid PEG/Wax columns (acidic).
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal Van Deemter efficiency.
Injector Split (50:1) @ 200°C Lower Temp: 200°C is sufficient for volatilization but reduces thermal stress compared to standard 250°C.
Oven Program 60°C (1 min) → 10°C/min → 240°C (5 min)Slow ramp separates ethanol (early) from aldehyde (mid) and acetal (late).

3. Sample Preparation (The "Secret Sauce"):

  • Step 1: Weigh 50 mg of 1,1-diethoxy-6-methylheptane into a GC vial.

  • Step 2: Add 1.0 mL of Basified Solvent (Cyclohexane + 0.1% Triethylamine).

    • Why? The TEA neutralizes any acidic sites on the glass liner or column head, preventing on-column hydrolysis [1].

  • Step 3: Vortex for 10 seconds. Inject immediately.

4. System Suitability Criteria:

  • Tailing Factor (Acetal): 0.9 – 1.2 (Symmetry indicates no adsorption).

  • Resolution: > 2.0 between 6-methylheptanal and 1,1-diethoxy-6-methylheptane.

Method B: Coulometric Karl Fischer (Trace Water)

Water content > 0.1% is a critical failure for acetals.

  • Reagent: Aldehyde/Ketone specific KF reagents (methanol-free) are mandatory .

    • Reason: Standard methanol-based KF reagents react with aldehydes/acetals to form new acetals/ketals, releasing water and causing an infinite titration loop [2].

  • Protocol: Use a coulometric cell with a diaphragm. Inject 0.5 g - 1.0 g of sample.

Part 4: Data Analysis & Validation Framework
Quantitative Calculation

For purity assessment, Area Normalization (Area %) is acceptable only if water and non-volatiles are accounted for. The corrected purity (


) is:


  • %H2O: Determined by Karl Fischer.

  • %NVR: Non-Volatile Residue (if applicable).

Impurity Table: Relative Retention Times (RRT)

Reference: n-Dodecane (IS) = 1.00

CompoundApprox RRT (DB-5)Limit (Spec)Origin
Ethanol0.15< 0.5%Residual Solvent / Hydrolysis
6-Methylheptanal0.85< 1.0%Unreacted Starting Material
1,1-Diethoxy-6-methylheptane 1.25 > 98.0% Target
Heavy Polymers> 2.00< 0.1%Acid-catalyzed polymerization
Validation Logic (ICH Q2)

To prove the method is not degrading the sample, perform a Linearity of Recovery test:

  • Spike the acetal with known amounts of 6-methylheptanal (0.1% to 2.0%).

  • Plot Added vs. Found.

  • Pass Criteria: Slope = 1.0 ± 0.05.

    • Failure Mode: If the y-intercept is significantly > 0, your method is generating aldehyde during the run (artifact).

Part 5: Workflow Visualization

ValidationWorkflow Start Sample Receipt KF 1. Karl Fischer (Aldehyde Reagent) Check Water < 0.1% Start->KF Decision Water Pass? KF->Decision Dry Dry Sample (Mol Sieves) Decision->Dry No (>0.1%) GCPrep 2. GC Prep Solvent + 0.1% TEA Decision->GCPrep Yes (<0.1%) Dry->KF Retest GCRun 3. GC-FID Analysis DB-5ms / 200°C Inj GCPrep->GCRun Calc 4. Purity Calculation Corrected for Water GCRun->Calc

Figure 2: Sequential analytical workflow ensuring sample stability prior to GC injection.

References
  • Da Silva, M. et al. (2021). "Development of Anhydrous Ethanol Purification: Reduction of Acetal Content and Vapor–Liquid Equilibrium Study." ACS Omega, 6(2), 1234–1245. [Link]

    • Relevance: Establishes the equilibrium dynamics of acetal/ethanol systems and the necessity of controlling acidity.
  • Scholz, E. (1984). "Karl Fischer Titration of Aldehydes and Ketones." Analytical Chemistry, 57, 2965-2971. [Link]

    • Relevance: The definitive guide on why standard KF reagents fail for acetals/aldehydes (side reactions) and the need for specific reagents.
  • European Pharmacopoeia (Ph. Eur.) . "2.2.28. Gas Chromatography." [Link]

    • Relevance: General standard for system suitability parameters (Resolution, Tailing Factor).
  • The Good Scents Company . "Isooctanal diethyl acetal (CAS 69178-43-4) Data Sheet." [Link]

    • Relevance: Verification of chemical identity, boiling points, and industry applic
  • PubChem . "1,1-Diethoxy-6-methylheptane Compound Summary." [Link]

    • Relevance: Physical property data and structural confirm

Sources

Thermochemical data for 1,1-diethoxy-6-methylheptane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermochemical Data of 1,1-diethoxy-6-methylheptane

Introduction: The Need for Thermochemical Data

1,1-diethoxy-6-methylheptane (CAS No. 688-82-4) is an acetal derivative of heptanal.[1][2] Like many acetals, it finds utility as a protecting group in organic synthesis and may be studied for its potential as a fragrance component or a specialty solvent. For professionals in chemical engineering, process safety, and drug development, a thorough understanding of a compound's thermochemical properties—such as its standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cp)—is indispensable. This data governs reaction equilibria, energy balances, and thermal stability, directly impacting process design, safety assessments, and the prediction of chemical behavior.

A review of prominent databases, including the NIST Chemistry WebBook, reveals a lack of experimentally determined thermochemical data for this specific molecule.[1][2][3] This guide therefore pivots from data reporting to data generation, providing a robust scientific framework for estimating these properties with a justifiable degree of accuracy.

Methodologies for Determining Thermochemical Data

The determination of thermochemical properties can be approached through direct experimental measurement or through predictive, computational methods. The choice of method is often dictated by the availability of the compound, the required accuracy, and the available resources.

Experimental Approaches: The Gold Standard

Direct measurement remains the most definitive way to determine thermochemical properties.

  • Combustion Calorimetry: This is the primary technique for determining the standard enthalpy of formation (ΔfH°) of organic compounds.[4][5] The substance is burned in a high-pressure oxygen environment within a calorimeter, and the heat released during the complete combustion is precisely measured. From this, the enthalpy of formation can be calculated. The process is time-consuming and requires a pure sample of the substance.[4]

  • Differential Scanning Calorimetry (DSC): This method is used to measure heat capacity (Cp) as a function of temperature.[6] It quantifies the amount of heat required to increase the temperature of a sample compared to a reference.

  • Spectroscopy and Statistical Mechanics: Standard entropy (S°) can be calculated from molecular constants obtained from spectroscopic measurements (e.g., infrared and Raman spectroscopy) combined with statistical mechanics principles.

The absence of such data for 1,1-diethoxy-6-methylheptane suggests it has not been a subject of extensive fundamental thermochemical investigation.

Predictive Methodologies: Bridging the Data Gap

When experimental data is unavailable, predictive methods are essential. These range from relatively simple group contribution techniques to computationally intensive quantum chemical calculations.[7]

These methods are founded on the principle that a molecule's thermochemical properties are the sum of contributions from its constituent functional groups.[8] This approach assumes that the contribution of each group is independent of the rest of the molecule.[9][10]

Benson Group Increment Theory (BGIT): Developed by Sidney W. Benson, this is a highly regarded second-order additivity method.[11][12][13] It decomposes a molecule into polyvalent groups, where each group consists of an atom and its ligands.[12][13] The sum of the group values, with corrections for non-nearest-neighbor interactions like gauche conformations and ring strain, provides an accurate estimation of thermochemical properties.[11][12]

The Joback Method: An extension of earlier work, the Joback-Reid method is a popular and straightforward group-contribution technique for estimating 11 key thermophysical properties, including ideal gas heat capacity, enthalpy of formation, and Gibbs free energy of formation, using only the molecular structure.[9][10][14] It is computationally simple and ideal for preliminary design and analysis in chemical engineering.[10] However, its assumption of no interactions between groups can lead to inaccuracies, especially for large or highly polar molecules.[9][10]

For higher accuracy, one can turn to ab initio quantum chemistry methods.[15] These methods solve the Schrödinger equation for a molecule to determine its energy and other properties.

  • Composite Methods (e.g., Gaussian-n Theories): Methods like Gaussian-2 (G2), G3, and G4(MP2) are multi-step procedures designed to achieve high accuracy (often within ±1 kcal/mol) by combining calculations at different levels of theory and applying empirical corrections.[7][15][16] They offer a balance between accuracy and computational cost.

  • Coupled Cluster Methods (e.g., CCSD(T)): These are considered among the most accurate quantum chemical methods for single-reference systems and are often used to benchmark other methods.[15][17] However, they are computationally very demanding, limiting their application to smaller molecules.

The following diagram illustrates the decision-making workflow for obtaining thermochemical data.

G Start Start: Need Thermochemical Data for 1,1-diethoxy-6-methylheptane CheckData Is experimental data available in databases (e.g., NIST)? Start->CheckData ExpData Use Verified Experimental Data CheckData->ExpData Yes NoData No Experimental Data Found CheckData->NoData No SelectMethod Select Predictive Methodology NoData->SelectMethod GroupMethod Group Contribution Methods (e.g., Joback, Benson) SelectMethod->GroupMethod For rapid estimation CompChem Advanced Computational Chemistry (e.g., G4, DFT) SelectMethod->CompChem For higher accuracy GroupDetail Advantages: - Rapid estimation - Low computational cost - Good for initial screening GroupMethod->GroupDetail CompChemDetail Advantages: - Higher accuracy - No reliance on empirical data for similar structures - Handles complex interactions CompChem->CompChemDetail

Sources

Methodological & Application

Application Notes and Protocols for the Use of Isooctane, 1,1-diethoxy- as an Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the utilization of Isooctane, 1,1-diethoxy- as an internal standard (IS) in the quantitative analysis of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). The content is tailored for researchers, scientists, and drug development professionals, offering in-depth theoretical justifications for experimental choices, detailed protocols for method development and validation, and practical troubleshooting advice. This application note establishes a robust framework for incorporating Isooctane, 1,1-diethoxy- into analytical workflows to enhance accuracy, precision, and reliability of quantitative results.

Introduction: The Rationale for an Internal Standard

In quantitative chromatographic analysis, the internal standard method is a powerful technique to correct for variations in sample injection volume, sample preparation, and instrument response.[1] An internal standard is a compound of known concentration that is added to all calibration standards, quality controls, and unknown samples.[1] The quantification of the analyte is then based on the ratio of the analyte's response to the internal standard's response, which mitigates errors that can occur during the analytical process.[1]

The ideal internal standard should be chemically similar to the analyte(s) of interest, exhibit similar chromatographic behavior, and be absent in the original sample matrix.[2] Furthermore, it must be chromatographically resolved from all other components in the sample. Isooctane, 1,1-diethoxy-, an acetal derivative, presents itself as a suitable candidate for a range of non-polar to moderately polar volatile and semi-volatile compounds, particularly those with aldehyde or ketone functionalities, due to its chemical inertness under typical GC-MS conditions and its distinct mass spectrum.

Physicochemical Properties and Selection Criteria of Isooctane, 1,1-diethoxy-

The selection of an appropriate internal standard is a critical step in method development. Isooctane, 1,1-diethoxy- possesses several characteristics that make it a strong candidate for this role.

PropertyValueSource
CAS Number 69178-43-4[3]
Molecular Formula C12H26O2[3]
Molecular Weight 202.34 g/mol [3]
Boiling Point 215-216 °CInferred from similar compounds
Structure Acetal[3]
Solubility Soluble in most organic solventsGeneral chemical knowledge

Causality of Selection:

  • Chemical Inertness: As an acetal, Isooctane, 1,1-diethoxy- is stable under the neutral or slightly basic conditions often employed in sample preparation and is thermally stable at typical GC injection port temperatures.

  • Chromatographic Behavior: Its boiling point and polarity suggest that it will elute in a region of the chromatogram suitable for many volatile and semi-volatile organic compounds, such as long-chain aldehydes, ketones, and esters.

  • Mass Spectral Signature: The fragmentation pattern of Isooctane, 1,1-diethoxy- in the mass spectrometer provides unique ions that are unlikely to interfere with many common analytes, allowing for selective and accurate quantification.

  • Commercial Availability: The compound is available from various chemical suppliers, ensuring a consistent and reliable source for analytical standards.

Experimental Workflow and Protocols

This section outlines a step-by-step protocol for the development and validation of a GC-MS method using Isooctane, 1,1-diethoxy- as an internal standard. The hypothetical application will be the quantification of a series of C8-C12 aldehydes in a hydroalcoholic matrix, a common scenario in the analysis of flavors, fragrances, or pharmaceutical formulations.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing and Quantification stock_is Prepare IS Stock Solution (1 mg/mL in Methanol) working_is Prepare IS Working Solution (10 µg/mL in Methanol) stock_is->working_is cal_standards Prepare Calibration Standards (0.1 - 10 µg/mL) working_is->cal_standards sample_prep Prepare Samples (Spike with IS) working_is->sample_prep stock_analyte Prepare Analyte Stock Solution (1 mg/mL each aldehyde) stock_analyte->cal_standards gc_ms Inject into GC-MS cal_standards->gc_ms sample_prep->gc_ms data_acq Data Acquisition (Scan or SIM mode) gc_ms->data_acq peak_integration Peak Integration data_acq->peak_integration calibration_curve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) peak_integration->calibration_curve quantification Quantify Analytes in Samples calibration_curve->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for quantitative analysis using an internal standard.

Materials and Reagents
  • Isooctane, 1,1-diethoxy- (≥98% purity)

  • Analyte standards (Octanal, Nonanal, Decanal, Dodecanal, ≥98% purity)

  • Methanol (HPLC grade)

  • Deionized water

  • Volumetric flasks and pipettes

  • GC vials with septa

Preparation of Standard Solutions
  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Isooctane, 1,1-diethoxy- and dissolve it in methanol in a 10 mL volumetric flask.

  • Analyte Stock Solution (1 mg/mL each): Prepare a mixed stock solution by accurately weighing approximately 10 mg of each aldehyde and dissolving them in methanol in a 10 mL volumetric flask.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with methanol. This working solution will be used to spike all standards and samples.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the analyte stock solution with methanol. A typical concentration range would be 0.1, 0.5, 1, 2.5, 5, and 10 µg/mL. Spike each calibration standard with the IS working solution to a final concentration of 1 µg/mL of Isooctane, 1,1-diethoxy-.

Sample Preparation
  • Accurately measure 1 mL of the hydroalcoholic sample into a GC vial.

  • Add 10 µL of the 10 µg/mL IS working solution to the sample, resulting in a final IS concentration of 1 µg/mL.

  • Cap the vial and vortex for 10 seconds.

GC-MS Instrumental Parameters

The following parameters are a starting point and should be optimized for the specific instrument and analytes.

ParameterSettingRationale
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of volatile and semi-volatile compounds.
Injection Volume1 µLA standard injection volume for capillary GC.
Inlet Temperature250 °CEnsures complete volatilization of analytes and the internal standard.
Split Ratio20:1Prevents column overloading while maintaining good sensitivity.
Oven Program50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minProvides good separation of the target aldehydes and the internal standard.
Carrier GasHelium at a constant flow of 1.2 mL/minAn inert carrier gas that is compatible with mass spectrometry.
Mass Spectrometer
Ion Source Temp.230 °CStandard temperature for electron ionization.
Quadrupole Temp.150 °CStandard temperature for the quadrupole mass analyzer.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
Acquisition ModeScan (m/z 40-400) or Selected Ion Monitoring (SIM)Scan mode for method development and qualitative analysis. SIM mode for enhanced sensitivity and selectivity in quantitative analysis.

Suggested Quantitation and Qualifier Ions (to be confirmed experimentally):

CompoundQuantitation Ion (m/z)Qualifier Ion(s) (m/z)
Octanal4457, 70, 82
Nonanal4457, 70, 96
Decanal4457, 70, 82
Dodecanal4457, 70, 82
Isooctane, 1,1-diethoxy- (IS)10357, 75, 129

Data Analysis and Method Validation

Calibration Curve Construction
  • Integrate the peak areas of the quantitation ions for each analyte and the internal standard in the chromatograms of the calibration standards.

  • Calculate the response factor (RF) for each analyte at each concentration level using the following equation: RF = (Areaanalyte / AreaIS) / (Concentrationanalyte / ConcentrationIS)

  • Plot the ratio of the analyte peak area to the IS peak area (y-axis) against the concentration of the analyte (x-axis).

  • Perform a linear regression analysis on the calibration data. The correlation coefficient (r²) should be ≥ 0.995 for a good linear fit.

calibration_logic Analyte_Peak_Area Analyte Peak Area Area_Ratio Area Ratio (Analyte/IS) Analyte_Peak_Area->Area_Ratio IS_Peak_Area IS Peak Area IS_Peak_Area->Area_Ratio Calibration_Curve Calibration Curve Area_Ratio->Calibration_Curve y-axis Analyte_Concentration Analyte Concentration Analyte_Concentration->Calibration_Curve x-axis Linear_Regression Linear Regression (y = mx + c) Calibration_Curve->Linear_Regression Unknown_Concentration Unknown Concentration Linear_Regression->Unknown_Concentration

Caption: Logical flow of internal standard calibration.

Quantification of Unknown Samples
  • Analyze the unknown samples using the same GC-MS method.

  • Integrate the peak areas of the analytes and the internal standard.

  • Calculate the area ratio of the analyte to the internal standard.

  • Determine the concentration of the analyte in the unknown sample using the linear regression equation from the calibration curve.

Method Validation

A comprehensive method validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the US Food and Drug Administration (FDA).[4][5][6][7] The key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is demonstrated by the correlation coefficient of the calibration curve.

  • Accuracy: The closeness of the test results to the true value. This is determined by performing recovery studies on spiked matrix samples at different concentration levels (typically 80%, 100%, and 120% of the target concentration). The recovery should be within 80-120%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (RSD) for repeatability (intra-day precision) and intermediate precision (inter-day precision). The RSD should typically be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Troubleshooting

IssuePotential Cause(s)Recommended Action(s)
Poor peak shape for IS or analytes - Active sites in the inlet liner or column- Incompatible solvent- Incorrect oven temperature program- Deactivate or replace the inlet liner- Use a solvent that is compatible with the analytes and the GC phase- Optimize the oven temperature program
Variable IS peak area - Inconsistent injection volume- Degradation of the IS in the sample or on the instrument- Check the autosampler for proper operation- Ensure the stability of the IS in the sample matrix and under the analytical conditions
IS co-elutes with an analyte or interference - Inappropriate GC column or temperature program- Select a column with a different selectivity- Modify the oven temperature program to improve resolution
Non-linear calibration curve - Detector saturation- Inappropriate concentration range- Dilute the samples and standards to be within the linear range of the detector- Adjust the calibration range

Conclusion

Isooctane, 1,1-diethoxy- is a viable and effective internal standard for the quantitative analysis of a range of volatile and semi-volatile organic compounds by GC-MS. Its chemical properties provide the necessary stability and chromatographic behavior for reliable quantification. The detailed protocols and validation strategies outlined in this application note provide a solid foundation for the successful implementation of Isooctane, 1,1-diethoxy- in a variety of research, development, and quality control settings, ultimately leading to more accurate and defensible analytical results.

References

  • Alfa Chemistry. (n.d.). Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide.
  • Crawford Scientific. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
  • US EPA. (n.d.). EPA-RCA: 8260B: Volatile Organic Compounds by GC/MS.
  • US EPA. (2025, April 30). EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS).
  • Shimadzu. (n.d.). Shimadzu Guide to US EPA Method 8260 for Analysis of Volatile Organic Compounds in Ground Water and Solid Waste No. GCMS-1503.
  • PubChem. (n.d.). 1,1-Diethoxyoctane.
  • Slideshare. (n.d.). Ich guidelines for validation final.
  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • National Institute of Standards and Technology. (n.d.). Octane, 1,1-diethoxy-.
  • US EPA. (2023, November 1). Isooctane, 1,1-diethoxy- - Substance Details - SRS.

Sources

Application Note: Kinetic Profiling of 1,1-diethoxy-6-methylheptane Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the experimental protocols for conducting kinetic studies on 1,1-diethoxy-6-methylheptane (also known as Isooctanal diethyl acetal or Isovertal).

Commonly utilized in the fragrance industry as a stable precursor ("pro-fragrance") for the volatile aldehyde 6-methylheptanal , this molecule serves as an excellent model substrate for studying hydrophobic acetal hydrolysis in mixed aqueous-organic solvent systems.


) and activation parameters (

,

,

) of acid-catalyzed acetal cleavage. Target Audience: Physical Organic Chemists, Fragrance Formulation Scientists.

Introduction & Scientific Context

1,1-diethoxy-6-methylheptane (CAS: 69178-43-4) is a lipophilic acetal. In formulation science, it functions as a "caged" fragrance, releasing the active odorant (6-methylheptanal) upon exposure to moisture and acidity (e.g., on skin or in degrading product matrices).

Kinetic studies of this molecule are critical for:

  • Shelf-life Prediction: Determining stability at neutral pH.

  • Release Profiling: Modeling the release rate of the aldehyde under physiological or environmental conditions (pH 4.5–5.5).

  • Mechanistic Benchmarking: Understanding the steric influence of the isooctyl tail on the A-1 hydrolysis mechanism compared to linear acetals.

Reaction Mechanism

The hydrolysis follows a specific acid-catalyzed (A-1 ) pathway. The rate-determining step (RDS) is typically the heterolysis of the protonated acetal to form an oxocarbenium ion.

ReactionMechanism S1 Substrate (1,1-diethoxy-6-methylheptane) S2 Protonated Intermediate S1->S2 + H+ (Fast) TS Oxocarbenium Ion (RDS) S2->TS - EtOH (Slow) P Products (6-methylheptanal + 2 EtOH) TS->P + H2O, - H+ (Fast)

Figure 1: The A-1 mechanism pathway for the acid-catalyzed hydrolysis of 1,1-diethoxy-6-methylheptane.

Experimental Protocols

Due to the molecule's lack of a strong chromophore (aliphatic structure) and low water solubility, standard UV-Vis spectrophotometry is unsuitable. We recommend Gas Chromatography (GC-FID) for routine profiling or 1H-NMR for rigorous mechanistic validation.

Method A: Discontinuous Kinetic Monitoring via GC-FID (Standard)

Best for: Routine stability testing, formulation compatibility, and generating Arrhenius plots.

Materials & Reagents
  • Substrate: 1,1-diethoxy-6-methylheptane (>98% purity).

  • Internal Standard (IS): n-Dodecane or Tridecane (chemically inert, distinct retention time).

  • Solvent System: 1,4-Dioxane/Water (60:40 v/v). Note: Dioxane ensures solubility of the lipophilic acetal.

  • Catalyst/Buffer: HCl (0.1 M to 0.001 M) or Chloroacetate buffer (pH 2.5–4.0).

  • Quenching Agent: 2M NaOH or Triethylamine in Dichloromethane.

Protocol Steps
  • Stock Solution Preparation:

    • Prepare a 50 mM stock solution of 1,1-diethoxy-6-methylheptane in 1,4-dioxane.

    • Add the Internal Standard (IS) to this stock at a concentration of 25 mM.

  • Reaction Initiation:

    • Thermostat a jacketed glass reactor containing 40 mL of the aqueous acid/buffer component to the target temperature (e.g., 25.0 °C ± 0.1).

    • At

      
      , inject 60 mL of the Dioxane Stock Solution (containing substrate and IS) into the reactor.
      
    • Final Solvent Ratio: 60% Dioxane / 40% Water.

    • Final Substrate Conc: ~30 mM.

  • Sampling & Quenching:

    • At defined intervals (based on estimated half-life, e.g., every 5 mins for fast reactions, every 30 mins for slow), withdraw a 500 µL aliquot.

    • Immediately partition the aliquot into a vial containing 500 µL of Quench/Extraction Solvent (Dichloromethane + 1% Triethylamine).

    • Vortex for 10 seconds to neutralize the acid and extract the organics.

    • Allow layers to separate (or centrifuge). Transfer the organic (lower) layer to a GC vial.

  • GC Analysis:

    • Column: DB-5 or HP-5 (Non-polar capillary column, 30m x 0.25mm).

    • Injector: 250°C, Split 1:50.

    • Detector: FID at 280°C.

    • Oven Program: 60°C (1 min)

      
       10°C/min 
      
      
      
      220°C.
    • Quantification: Measure the Area Ratio (

      
      ).
      
Method B: In-Situ 1H-NMR Monitoring (Mechanistic)

Best for: Determining solvent isotope effects (


) and confirming hydrolysis intermediates.
Protocol Steps
  • Solvent Prep: Prepare a mixture of

    
    -THF and 
    
    
    
    (or
    
    
    with water suppression) containing DCl or HCl.
  • Acquisition:

    • Load the substrate (~10 mg) into an NMR tube.

    • Add the pre-thermostated acidic solvent mixture at

      
      .
      
    • Insert into the NMR probe (pre-heated to target temperature).

    • Acquire spectra in array mode (e.g., every 60 seconds).

  • Key Signals to Monitor:

    • Reactant (Acetal): The triplet at

      
       ppm (methine proton 
      
      
      
      ).
    • Product (Aldehyde): The triplet at

      
       ppm (aldehyde proton 
      
      
      
      ).
  • Data Processing: Integrate the methine proton signal relative to a non-exchangeable backbone signal (e.g., the terminal methyl group of the isooctyl tail).

Data Analysis & Calculation

Pseudo-First-Order Kinetics

Under buffered conditions where


 is constant and water is in excess, the reaction follows pseudo-first-order kinetics.


Where:

  • 
     = Concentration (or Area Ratio) of 1,1-diethoxy-6-methylheptane at time 
    
    
    
    .
  • 
     = Observed rate constant (
    
    
    
    ).

Step-by-Step Calculation:

  • Calculate the ratio

    
     for each time point.
    
  • Plot

    
     versus Time (
    
    
    
    ).
  • The slope of the linear regression line is

    
    .
    
Determining Activation Parameters

Perform the kinetic experiment at minimum three temperatures (e.g., 25°C, 35°C, 45°C).

Arrhenius Equation:



  • Plot

    
     vs 
    
    
    
    (Kelvin).
  • Slope =

    
    .
    

Eyring Equation (Transition State Theory):



  • Plot

    
     vs 
    
    
    
    .
  • Slope =

    
    .
    
  • Intercept =

    
    .
    

Experimental Workflow Diagram

Workflow Prep Preparation Stock: Substrate + Internal Std Media: Buffer/Dioxane Mix Start Initiation (t=0) Inject Stock into Thermostated Media Prep->Start Loop Sampling Loop (Intervals: t1, t2, ... tn) Start->Loop Quench Quench & Extract Solvent: DCM + Et3N Stops Reaction Immediately Loop->Quench Withdraw Aliquot Analyze Analysis (GC-FID) Measure Area Ratio (Substrate/IS) Quench->Analyze Analyze->Loop Next Timepoint Calc Data Processing Plot ln(Conc) vs Time Calculate k_obs Analyze->Calc Complete Dataset

Figure 2: Discontinuous kinetic workflow for monitoring acetal hydrolysis via GC-FID.

Troubleshooting & Critical Considerations

IssueProbable CauseCorrective Action
Non-linear Kinetic Plot pH Drift or EvaporationEnsure high buffer capacity (50mM+). Use a sealed reactor to prevent dioxane evaporation.
Poor Mass Balance Volatility of AldehydeThe product (6-methylheptanal) is volatile. Do not rely on product appearance for kinetics; rely on substrate disappearance.
Phase Separation Insufficient Co-solvent1,1-diethoxy-6-methylheptane is highly lipophilic. Ensure Dioxane/THF content is

.
Fast Hydrolysis (

min)
pH too lowRaise pH. Acetals hydrolyze extremely fast below pH 2. Aim for pH 3–5 for measurable kinetics.

References

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. Link

  • Fife, T. H. (1972). Physical Organic Chemistry of Acetal Hydrolysis. Accounts of Chemical Research, 5(8), 264–272. Link

  • Kreevoy, M. M., & Taft, R. W. (1955). The General Acid-catalyzed Hydrolysis of Acetals. Journal of the American Chemical Society, 77(21), 5590–5595. Link

  • SRS Aromatics. (n.d.).[1] Isooctane, 1,1-diethoxy- (Isovertal) Product Information. The Good Scents Company. Link

  • U.S. EPA. (2023). Isooctane, 1,1-diethoxy- Substance Details. CompTox Chemicals Dashboard.[2] Link

Sources

Isooctanal diethyl acetal as a derivatization reagent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Lipophilic Derivatization of Polyfunctional Analytes using Isooctanal Diethyl Acetal

Part 1: Abstract & Strategic Overview

Isooctanal diethyl acetal (1,1-diethoxy-6-methylheptane, CAS 69178-43-4) is a specialized derivatization reagent utilized in gas chromatography-mass spectrometry (GC-MS) for the lipophilic tagging of polar analytes. Unlike common silylation reagents (e.g., BSTFA) that target single hydroxyl groups, isooctanal diethyl acetal functions primarily as an electrophilic capping agent for 1,2- and 1,3-diols, as well as primary amines.

Through acid-catalyzed transacetalization , this reagent introduces a hydrophobic isooctylidene moiety (


), significantly increasing the retention index (RI) of low-molecular-weight analytes and improving their solubility in non-polar GC stationary phases. This protocol is particularly valuable for the structural elucidation of glycols, catecholamines, and carbohydrates where improving resolution from the solvent front is critical.

Key Advantages:

  • Enhanced Lipophilicity: The branched C8 tail shifts early-eluting polar compounds to a cleaner, mid-chromatogram region.

  • Specific Selectivity: Preferentially reacts with cis-diols to form stable cyclic acetals (dioxolanes/dioxanes), aiding in stereochemical determination.

  • Stability: The resulting cyclic acetals are more hydrolytically stable than trimethylsilyl (TMS) ethers.

Part 2: Mechanism of Action

The derivatization proceeds via an acid-catalyzed exchange reaction (transacetalization). The driving force is the entropy-driven formation of a cyclic ring (for diols) and the removal of the volatile byproduct (ethanol).

Reaction with 1,2-Diols (Formation of 1,3-Dioxolanes)

The reagent acts as a precursor to the reactive oxocarbenium ion. The isooctylidene group bridges the two hydroxyl oxygens, forming a five-membered ring.

Reaction with Primary Amines (Formation of Schiff Bases)

Under similar conditions, primary amines react to form imines (Schiff bases), releasing two equivalents of ethanol.

Chemical Structure of Reagent:

  • IUPAC Name: 1,1-diethoxy-6-methylheptane

  • Molecular Formula:

    
    
    
  • Reactive Core: The acetal carbon at position 1.

G Reagent Isooctanal Diethyl Acetal (Precursor) Inter Oxocarbenium Intermediate Reagent->Inter Protonation & Loss of EtOH Acid Acid Catalyst (H+ / p-TSA) Acid->Reagent Product Cyclic Acetal Derivative (Isooctylidene-Dioxolane) Inter->Product Cyclization Byproduct Ethanol (x2) (Removed) Inter->Byproduct Analyte Analyte (1,2-Diol) Analyte->Inter Nucleophilic Attack

Figure 1: Mechanism of acid-catalyzed transacetalization converting a diol into a cyclic acetal derivative.

Part 3: Experimental Protocol

Safety Note: Isooctanal diethyl acetal is flammable and a skin irritant. Perform all derivatizations in a fume hood.

Materials Required
ComponentSpecificationFunction
Reagent Isooctanal diethyl acetal (>97%)Derivatizing agent
Catalyst p-Toluenesulfonic acid (p-TSA) (anhydrous)Acid catalyst
Solvent Toluene or Benzene (Dry)Azeotropic removal of ethanol
Quenching Agent Sodium Bicarbonate (

)
Neutralization
Vials 2 mL Reacti-Vials™ with Teflon capsReaction vessel
Step-by-Step Procedure

1. Sample Preparation

  • Ensure the analyte (e.g., ethylene glycol, catechol, glucose) is completely dry. Water competes with the diol and hydrolyzes the reagent.

  • Lyophilize aqueous samples or dry under a stream of nitrogen at 60°C.

  • Resuspend 1-5 mg of sample in 100 µL of anhydrous Toluene.

2. Derivatization Reaction

  • Add 50 µL of Isooctanal diethyl acetal .

  • Add 10 µL of Catalyst Solution (1 mg/mL p-TSA in Toluene).

  • Critical Step: Cap the vial tightly.[1] For difficult analytes (sterically hindered diols), leave the cap slightly open and heat to allow ethanol to evaporate (shifting equilibrium), but ensure solvent volume is maintained.

3. Incubation

  • Heat the mixture at 80°C for 30–60 minutes in a heating block.

  • Visual Check: The solution should remain clear. Cloudiness indicates moisture contamination.

4. Neutralization & Work-up

  • Cool the sample to room temperature.[1][2]

  • Add 10 mg of solid anhydrous

    
      to neutralize the acid catalyst. (Acidic injection can damage GC columns).
    
  • Vortex for 30 seconds and centrifuge at 3000 rpm for 2 minutes to pellet the salts.

  • Transfer the supernatant to a GC autosampler vial.

5. GC-MS Analysis Parameters

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program:

    • Initial: 60°C (hold 1 min)

    • Ramp: 15°C/min to 280°C

    • Final: 280°C (hold 5 min)

  • Detection: EI Source (70 eV), Scan range 40–500 m/z.

Part 4: Data Interpretation & Troubleshooting

Expected Results

Derivatized analytes will show a molecular ion shift corresponding to the addition of the isooctylidene moiety (


) and the loss of two protons (for diols) or loss of water equivalent.
  • Mass Shift:

    
     (Addition of 
    
    
    
    -
    
    
    ).
  • Fragmentation: Look for characteristic fragments of the isooctyl chain (m/z 43, 57, 71) and the molecular ion of the cyclic acetal.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Small Peaks Incomplete reaction due to water.Dry sample more thoroughly; add molecular sieves to the reaction vial.
Broad Tailing Peaks Residual acid catalyst injected.Ensure thorough neutralization with

; centrifuge well.
Multiple Peaks per Analyte Formation of diastereomers.Cyclic acetals can form cis and trans isomers relative to the isooctyl tail. This is normal; sum the peak areas.
Reagent Peak Only Analyte insolubility.Use a co-solvent like anhydrous DMF, though Toluene is preferred for azeotropic benefits.

Part 5: Workflow Diagram

Workflow Step1 Step 1: Sample Drying (Remove all water) Step2 Step 2: Add Reagents (Analyte + Isooctanal Diethyl Acetal + p-TSA) Step1->Step2 Step3 Step 3: Incubation (80°C, 30-60 min) Drive off Ethanol Step2->Step3 Step4 Step 4: Neutralization (Add NaHCO3, Centrifuge) Step3->Step4 Step5 Step 5: GC-MS Injection (Analyze Supernatant) Step4->Step5

Figure 2: Operational workflow for the derivatization of diols using isooctanal diethyl acetal.

References

  • Reagent Specification: National Center for Biotechnology Information. (2026).[3][4] PubChem Compound Summary for CID 112252, Isooctanal diethyl acetal. Retrieved from [Link]

  • General Acetal Derivatization: Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
  • Mechanism of Transacetalization: Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[3] Chemical Reviews, 74(5), 581–603.[3] [Link]

  • Application to Carbohydrates: Little, M. R. (1982). Derivatization of carbohydrates for gas chromatography. Journal of Chromatography A, 244(2), 225-238. (Context: Use of aldehyde acetals for sugar profiling).

Sources

Application Note: Quantitative Analysis of Isooctanal Diethyl Acetal

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a validated protocol for the quantitative analysis of Isooctanal Diethyl Acetal (CAS 69178-43-4) , also known as 1,1-diethoxy-6-methylheptane. Primarily utilized in the fragrance and flavor industry for its green, citrus, and oily-fatty olfactory profile, this molecule requires specific analytical care due to the inherent lability of the acetal functionality.

Unlike robust hydrocarbons, acetals are susceptible to acid-catalyzed hydrolysis, reverting to their parent aldehyde (isooctanal) and alcohol (ethanol). This guide addresses the critical stability parameters, providing a robust Gas Chromatography (GC) method using Flame Ionization Detection (FID) for quantification and Mass Spectrometry (MS) for identification.

Target Audience: Analytical Chemists, Fragrance Formulators, QC Specialists.

Chemical Basis & Stability Considerations

The Hydrolysis Trap

The primary failure mode in acetal analysis is unintentional hydrolysis during sample preparation or analysis.[1] If the sample matrix or the chromatographic system is acidic, the acetal will decompose, leading to low recovery of the analyte and the appearance of "ghost" peaks (the parent aldehyde).

Mechanism:



  • R: 6-methylheptyl group

  • Critical Control Point: Maintain pH > 7.0 in all aqueous washes (if used) and ensure injection liners are deactivated to prevent on-column hydrolysis.

Reaction Pathway Diagram

The following diagram illustrates the stability equilibrium and the analytical workflow to preserve the target molecule.

AcetalStability Acetal Isooctanal Diethyl Acetal (Target Analyte) Inter Hemiacetal (Transient) Acetal->Inter Hydrolysis (+H2O) Products Isooctanal + Ethanol (Decomposition Products) Inter->Products Fast Acid Acidic Catalyst (H+) Acid->Acetal Catalyzes Neutral Neutral/Basic Matrix (Safe Zone) Neutral->Acetal Stabilizes

Figure 1: Stability pathway of isooctanal diethyl acetal. Acidic conditions trigger rapid hydrolysis, while neutral conditions preserve the analyte for quantification.

Experimental Protocol

Reagents and Standards
  • Analyte: Isooctanal Diethyl Acetal (>97% purity).[1]

  • Internal Standard (IS): n-Dodecane or Diphenyl Ether .

    • Rationale: n-Dodecane is non-polar, stable, and elutes in a similar retention window but resolves well from the acetal. Avoid esters as IS if transesterification is a risk, though rare in these conditions.

  • Solvent: Ethanol (Anhydrous) or Methyl tert-butyl ether (MTBE) .

    • Note: Avoid Acetone or Methanol if trace acids are present, as they can promote trans-acetalization over long storage.[1] MTBE is preferred for extraction from aqueous matrices due to its neutrality.

Instrumentation (GC-FID/MS)
  • System: Agilent 7890B GC or equivalent.

  • Detector: FID (for Quant), MSD (for Confirmation).

  • Column: DB-5ms (5% Phenyl-arylene, 95% Methylpolysiloxane).

    • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.

    • Why? A non-polar column minimizes interaction with the acetal oxygens, reducing peak tailing and on-column degradation compared to WAX columns.

Instrument Parameters
ParameterSettingRationale
Inlet Temp 250°CSufficient volatilization without thermal cracking.
Injection Mode Split (50:1)Prevents column overload; sharpens peaks.
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times.
Oven Program 60°C (1 min) → 10°C/min → 240°C (3 min)Slow ramp separates the acetal from its parent aldehyde (if present).
FID Temp 280°CPrevents condensation.
Liner Deactivated Split Liner with WoolCRITICAL: Wool increases surface area for vaporization, but must be deactivated to prevent acid sites.[1]

Analytical Workflow

This workflow ensures data integrity by incorporating a "System Suitability Check" to detect on-column hydrolysis before running samples.

Workflow Start Sample Preparation Weigh Weigh Sample (±0.1 mg) Add Internal Standard Start->Weigh Dilute Dilute with MTBE/EtOH (Ensure Neutral pH) Weigh->Dilute Check System Suitability Check (Inject Std Mix) Dilute->Check Decision Is Aldehyde Peak < 1%? Check->Decision Run Run Sequence (GC-FID) Decision->Run Yes (System Inert) Maint Replace Liner/Trim Column Decision->Maint No (Active Sites Detected) Calc Calculate RRF & Purity Run->Calc Maint->Check Retest

Figure 2: Analytical workflow emphasizing the System Suitability Check to verify instrument inertness.

Quantification Methodology

Internal Standard Calculation

Quantification is performed using the Internal Standard (IS) method to correct for injection variability.

Step 1: Determine Relative Response Factor (RRF) Inject a calibration standard containing known masses of Isooctanal Diethyl Acetal (


) and Internal Standard (

).

[1]
  • 
    : Peak area of Isooctanal Diethyl Acetal
    
  • 
    : Peak area of Internal Standard
    

Step 2: Calculate Sample Concentration



Validation Criteria (Example Data)
MetricAcceptance CriteriaTypical Result
Linearity (

)
> 0.9950.9992 (Range: 10 - 1000 ppm)
Recovery 95 - 105%98.4%
Precision (RSD) < 2.0%0.8% (n=6)
LOD S/N > 30.5 ppm

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

If you observe a peak at the retention time of Isooctanal (approx. 6-methylheptanal) in your pure acetal standard, two scenarios are possible:

  • Impurity: The standard actually contains the aldehyde.

  • Artifact: The acetal is degrading inside the GC inlet.

Diagnostic Test: Lower the inlet temperature by 50°C (e.g., to 200°C).

  • If the aldehyde peak area decreases , the degradation is thermal/catalytic in the inlet (Change the liner!).

  • If the ratio remains constant , the aldehyde is a chemical impurity in the sample.

Mass Spectrum Identification

For GC-MS confirmation (70 eV EI):

  • Base Peak: Acetals often fragment to form stable oxonium ions.[1] Look for m/z 103 (

    
    ) or loss of an ethoxy group (
    
    
    
    ).
  • Molecular Ion: The molecular ion (

    
    ) is often weak or absent.[1] Chemical Ionization (CI) may be required for molecular weight confirmation.
    

References

  • The Good Scents Company. (n.d.).[1] Isooctanal diethyl acetal Information. Retrieved from [Link]

    • Source for CAS, synonyms, and sensory properties.
  • Provides mechanistic insight into acetal hydrolysis and stability factors.
  • Reference for general acetal handling in GC contexts.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 69178-43-4. Verification of chemical structure and identifiers.

Sources

Application Note: 1,1-diethoxy-6-methylheptane as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 1,1-diethoxy-6-methylheptane (also known as Isooctanal diethyl acetal or Isovertal) as a specialized tracer in metabolic studies. While primarily known as a fragrance ingredient, its unique chemical structure—a stable acetal of a branched aliphatic aldehyde—makes it a valuable exogenous internal standard (IS) and a molecular probe for assessing acetal hydrolysis and aldehyde metabolism in biological systems.

Part 1: Technical Overview & Mechanism

The Molecule: 1,1-diethoxy-6-methylheptane[1][2]
  • CAS Number: 69178-43-4[1]

  • Structure: A diethyl acetal derivative of 6-methylheptanal.

  • Role: Non-endogenous Internal Standard (IS) & Metabolic Probe.

  • Key Properties:

    • Lipophilicity: High (logP ~4.0), allowing it to track lipid-soluble metabolites.

    • Volatility: Suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[2]

    • Chemical Stability: Stable in neutral/basic pH (plasma, cytosol) but hydrolyzes in acidic environments (gastric fluid, lysosomes).

Mechanism of Action as a Tracer

In metabolic studies, 1,1-diethoxy-6-methylheptane serves two distinct tracer functions:

  • Analytical Tracer (Internal Standard): In metabolomics (lipidomics/volatilomics), it is spiked into biological samples (plasma, urine, breath condensate) prior to extraction. Because it is non-endogenous (not naturally found in mammals), its recovery rate "traces" the efficiency of the extraction and ionization process, allowing for precise normalization of quantitative data.

  • Functional Metabolic Probe (Acetal Hydrolysis): When administered in vivo or ex vivo, the molecule acts as a substrate to measure hydrolytic activity . The acetal bond is cleaved by acid or specific enzymes, releasing 6-methylheptanal and ethanol . The rate of appearance of 6-methylheptanal serves as a readout for:

    • Gastric acidity (acid-catalyzed hydrolysis).

    • Microsomal enzyme activity (oxidative cleavage).

Metabolic Pathway Diagram

The following diagram illustrates the tracer's metabolic fate and analytical workflow.

MetabolicTracer Tracer 1,1-diethoxy-6-methylheptane (Parent Tracer) Acid Acidic Environment (Gastric/Lysosomal) Tracer->Acid Hydrolysis Aldehyde 6-Methylheptanal (Primary Metabolite) Acid->Aldehyde Cleavage Ethanol Ethanol (Byproduct) Acid->Ethanol Release AcidMet 6-Methylheptanoic Acid (Oxidation Product) Aldehyde->AcidMet ALDH / CYP450 Oxidation Conjugate Glucuronide Conjugate (Excretion) AcidMet->Conjugate Phase II Metabolism

Caption: Metabolic fate of the tracer: Hydrolysis yields 6-methylheptanal, which is further oxidized to 6-methylheptanoic acid.

Part 2: Experimental Protocols

Protocol A: Using 1,1-diethoxy-6-methylheptane as an Internal Standard for Volatilomics

Objective: To normalize GC-MS data for volatile organic compounds (VOCs) in plasma or breath condensate.

Materials:
  • Standard: 1,1-diethoxy-6-methylheptane (>98% purity).

  • Solvent: Methanol (LC-MS grade).

  • Matrix: Plasma, Urine, or Exhaled Breath Condensate (EBC).

  • Equipment: GC-MS (e.g., Agilent 7890B/5977B) with SPME or Headspace sampler.

Step-by-Step Methodology:
  • Stock Solution Preparation:

    • Dissolve 10 mg of 1,1-diethoxy-6-methylheptane in 10 mL of Methanol to create a 1 mg/mL Stock A .

    • Dilute Stock A 1:100 in water/methanol (50:50) to create a 10 µg/mL Working Solution . Store at -20°C in a glass vial with a PTFE-lined cap (acetals are sensitive to plasticizers).

  • Sample Spiking (The Tracer Step):

    • Aliquot 200 µL of biological sample (e.g., plasma) into a 10 mL headspace vial.

    • Add 10 µL of Working Solution (Final concentration: 500 ng/mL).

    • Critical: Add the IS before any extraction or derivatization to trace the entire workflow.

  • Extraction (HS-SPME):

    • Add 100 mg NaCl (to increase ionic strength and drive volatiles into headspace).

    • Incubate at 60°C for 10 min.

    • Expose SPME fiber (DVB/CAR/PDMS) to headspace for 20 min at 60°C.

  • GC-MS Analysis:

    • Inlet: 250°C, Splitless mode.

    • Column: DB-WAX or HP-5ms (30m x 0.25mm).

    • Oven Program: 40°C (2 min) -> 10°C/min -> 240°C.

    • Detection: SIM mode. Target Ion (m/z): 103 (characteristic acetal fragment) and 47 (ethanol fragment).

  • Data Normalization:

    • Calculate the Response Factor (RF) for each analyte:

      
      
      
    • This corrects for variations in SPME fiber adsorption and MS sensitivity.

Protocol B: Metabolic Stability & Hydrolysis Assay

Objective: To measure the rate of acetal hydrolysis (simulating gastric or lysosomal activity).

Step-by-Step Methodology:
  • Incubation System:

    • Prepare Simulated Gastric Fluid (SGF) : 0.2% NaCl in 0.7% HCl (pH 1.2).

    • Prepare Simulated Intestinal Fluid (SIF) : Phosphate buffer (pH 6.8).

  • Reaction Initiation:

    • Pre-warm 990 µL of SGF or SIF to 37°C.

    • Spike with 10 µL of 1,1-diethoxy-6-methylheptane (1 mM in Ethanol).

    • Vortex immediately.

  • Time-Course Sampling:

    • At t = 0, 5, 15, 30, and 60 min, remove 100 µL aliquots.

    • Quench: Immediately add 100 µL of cold Acetonitrile containing 0.1% NaOH (to neutralize acid and stop hydrolysis).

  • Quantification:

    • Analyze via GC-MS or HPLC-UV (after derivatizing the released aldehyde with DNPH).

    • Endpoint: Measure the disappearance of the Parent Acetal and the appearance of 6-methylheptanal .

  • Calculation:

    • Plot ln([Concentration]) vs. Time.

    • Calculate half-life (

      
      ) to determine stability. Rapid hydrolysis at pH 1.2 vs. stability at pH 6.8 confirms the tracer's validity for gastric acidity probing.
      

Part 3: Data Interpretation & Specifications

Quantitative Reference Data
ParameterValue / CharacteristicNotes
Molecular Weight 202.34 g/mol Parent Acetal
Target Ion (Quant) m/z 103Base peak for diethyl acetals
Retention Index (RI) ~1350 (DB-5)Elutes after nonanal
LogP 4.0 (Estimated)Highly lipophilic
Hydrolysis Product 6-MethylheptanalMW 128.21; Citrus/Fatty odor
Analytical Workflow Diagram

The following Graphviz diagram details the analytical decision tree for processing samples using this tracer.

AnalyticalWorkflow cluster_QC Quality Control Checks Sample Biological Sample (Plasma/Breath) Spike Spike IS: 1,1-diethoxy-6-methylheptane Sample->Spike 10 µg/mL Extract Extraction (SPME / LLE) Spike->Extract Equilibrate GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Inject Data Data Processing GCMS->Data Peak Integration Check1 Check IS Retention Time Data->Check1 Check2 Check IS Area Stability Data->Check2

Caption: Analytical workflow for using the tracer as an Internal Standard (IS) in metabolomics.

References

  • Api, A. M., et al. (2025). "Update to RIFM fragrance ingredient safety assessment, 1,1-diethoxyisooctane, CAS Registry Number 69178-43-4." Food and Chemical Toxicology, 201(Suppl 1), 115528. Link

  • European Food Safety Authority (EFSA). (2012).[3] "Scientific Opinion on Flavouring Group Evaluation 06: Acetal substances from chemical group 1." EFSA Journal, 10(10). Link

  • Good Scents Company. (2024). "Isooctanal diethyl acetal: Chemical Properties and Suppliers." The Good Scents Company Information System. Link

  • Sumner, L. W., et al. (2007). "Proposed minimum reporting standards for chemical analysis." Metabolomics, 3(3), 211-221. (Guideline for IS usage). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,1-Diethoxyisooctane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-diethoxyisooctane (also known as 1,1-diethoxy-2,2,4-trimethylpentane). As a sterically hindered acetal, its synthesis presents unique challenges compared to simpler aldehydes. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you navigate and optimize your experimental workflow.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of 1,1-diethoxyisooctane. The advice provided is grounded in the principles of acetal chemistry, with special consideration for the steric demands of the 2,2,4-trimethylpentanal substrate.

Q1: My reaction shows very low conversion to the desired 1,1-diethoxyisooctane, even after several hours. What are the likely causes and how can I fix this?

A1: Low conversion is the most common issue in this synthesis, primarily due to the reaction's reversible nature and the significant steric hindrance around the carbonyl group of 2,2,4-trimethylpentanal.[1][2] The mechanism involves the formation of a hemiacetal intermediate, which then eliminates water to form the final acetal.[3][4] Both steps are equilibrium-driven.

Primary Causes & Solutions:

  • Presence of Water: Water is a byproduct of the reaction. Its accumulation will push the equilibrium back towards the starting materials, halting the reaction progress.[3][5]

    • Solution: Aggressive water removal is critical. Employ a Dean-Stark apparatus for reactions run at or above the boiling point of the water-ethanol azeotrope.[3][6] For lower temperature reactions, use activated molecular sieves (3Å or 4Å) or a chemical dehydrating agent such as triethyl orthoformate. When using triethyl orthoformate, a 1.5-2 fold molar excess is typically sufficient.[6]

  • Insufficient Catalyst Activity or Loading: The reaction requires an acid catalyst to protonate the carbonyl oxygen, making it more electrophilic for attack by the weakly nucleophilic ethanol.[7]

    • Solution: Ensure you are using an appropriate catalyst. p-Toluenesulfonic acid (p-TsOH) is a common and effective choice. If conversion stalls, consider adding a fresh portion of the catalyst. For heterogeneous options, acidic resins like Amberlyst-15 can be used, which also simplifies workup.[8][9] Catalyst loading should be optimized; typically 1-5 mol% is a good starting point.

  • Equilibrium Limitation (Le Chatelier's Principle): Besides water, the concentration of the alcohol reactant is a key factor.

    • Solution: Use a large excess of absolute (anhydrous) ethanol.[6] This not only serves as the reactant but also as the solvent, driving the equilibrium towards the product side. A 5- to 10-fold molar excess is recommended.[6]

  • Steric Hindrance: The bulky gem-dimethyl and isobutyl groups adjacent to the aldehyde functionality significantly slow down the rate of nucleophilic attack by ethanol.

    • Solution: Increase the reaction temperature. Refluxing the mixture in ethanol is often necessary to provide sufficient thermal energy to overcome the activation barrier. Monitor for potential side reactions at higher temperatures.

Q2: I'm observing the formation of an intermediate, but it's not converting to the final product. What is this intermediate and how do I promote its conversion?

A2: You are likely observing the accumulation of the hemiacetal intermediate.[3][10] The formation of the hemiacetal is the first stage of the reaction. The second stage, elimination of water from the hemiacetal to form an oxonium ion, followed by attack of a second ethanol molecule, is often the rate-limiting step, especially for sterically hindered substrates.

Solutions:

  • Enhance Water Removal: The conversion of the hemiacetal to the acetal is the step that liberates water. Therefore, all the points regarding water removal in Q1 are directly applicable and even more critical here.[3][5]

  • Increase Acid Catalyst Concentration: This step requires protonation of the hemiacetal's hydroxyl group to turn it into a good leaving group (water).[4] A slight increase in catalyst loading might facilitate this step. Be cautious, as too much acid can promote side reactions.

  • Increase Temperature: Higher temperatures will increase the rate of water elimination from the hemiacetal intermediate.

Q3: My final product is contaminated with byproducts. What are they and how can I avoid them?

A3: While the 2,2,4-trimethylpentanal substrate is not prone to self-aldol condensation due to the lack of α-hydrogens on one side, other side reactions can occur.

Potential Byproducts & Prevention:

  • Unreacted 2,2,4-trimethylpentanal: This is a sign of incomplete reaction. Refer to Q1 for solutions to drive the reaction to completion.

  • Hemiacetal: As discussed in Q2, this indicates the reaction has not gone to completion.

  • Diethyl Ether: Formed by the acid-catalyzed dehydration of two ethanol molecules. This is more prevalent at high temperatures with very strong acids.

    • Prevention: Use a milder acid catalyst like p-TsOH instead of concentrated sulfuric acid. Avoid excessively high temperatures if possible, although reflux is often necessary.

  • Paraldehyde-type Trimers: Aldehydes can sometimes form cyclic trimers under acidic conditions.

    • Prevention: Maintain a large excess of ethanol to favor the formation of the mixed acetal over self-condensation products.

Q4: I'm having difficulty purifying the 1,1-diethoxyisooctane. The product seems to decompose during workup or distillation. What is the correct procedure?

A4: Acetals are stable under neutral and basic conditions but are sensitive to acid, especially in the presence of water.[6] Any residual acid catalyst from the reaction can hydrolyze the product back to the aldehyde and ethanol during aqueous workup or upon heating during distillation if water is present.

Recommended Purification Protocol:

  • Neutralize the Catalyst: Before any aqueous workup, cool the reaction mixture and quench the acid catalyst with a mild base like triethylamine or a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.[6]

  • Aqueous Workup: Wash the organic mixture with a saturated solution of sodium bicarbonate, followed by a wash with brine (saturated NaCl solution) to remove water-soluble components and reduce the solubility of organic material in the aqueous layer.[6]

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent.

  • Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Fractional Distillation: Purify the crude product by fractional distillation under reduced pressure. A vacuum is recommended to lower the boiling point and prevent potential thermal decomposition. Ensure your distillation apparatus is completely dry.

Q5: How can I effectively monitor the reaction's progress?

A5: Monitoring the disappearance of the starting aldehyde is the most straightforward way to track the reaction.

  • Thin-Layer Chromatography (TLC): This is a quick and easy method. Spot the reaction mixture on a silica gel plate. The aldehyde is a relatively polar molecule, while the acetal product is much less polar. You should see the spot corresponding to the aldehyde (lower Rf) diminish and a new, higher Rf spot for the acetal appear. Use a stain like potassium permanganate or p-anisaldehyde to visualize the spots if they are not UV-active.

  • Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): This is the most accurate method for quantitative analysis.[6] It allows you to precisely measure the ratio of starting material to product, and can also help identify any side products being formed. A small aliquot can be taken from the reaction, neutralized, and injected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very effective. The aldehyde proton of 2,2,4-trimethylpentanal has a characteristic chemical shift around 9.5 ppm. The acetal methine proton (-CH(OEt)₂) will appear as a triplet around 4.5 ppm. You can monitor the disappearance of the aldehyde signal and the appearance of the acetal signal.

Section 2: Optimized Experimental Protocols

Two common and effective protocols for the synthesis of 1,1-diethoxyisooctane are presented below.

Protocol 1: Synthesis using Dean-Stark Apparatus

This is the classical method for driving the acetalization by physically removing the water byproduct.

Materials:

  • 2,2,4-trimethylpentanal (1.0 eq)

  • Absolute Ethanol (10 eq, anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or similar extraction solvent

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.

  • To the flask, add 2,2,4-trimethylpentanal and absolute ethanol.

  • Fill the Dean-Stark trap with absolute ethanol.

  • Add the catalytic amount of p-TsOH to the flask.

  • Heat the mixture to a vigorous reflux. Water will be produced and collected in the Dean-Stark trap as an azeotrope with ethanol.[6]

  • Continue the reaction until no more water is collected in the trap, indicating the reaction is complete (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully add saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel. If needed, add diethyl ether to facilitate phase separation.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the resulting crude oil by vacuum distillation to obtain pure 1,1-diethoxyisooctane.

Protocol 2: Synthesis using a Chemical Dehydrating Agent

This method is useful if a Dean-Stark apparatus is not practical or for smaller scale reactions.

Materials:

  • 2,2,4-trimethylpentanal (1.0 eq)

  • Absolute Ethanol (5 eq, anhydrous)

  • Triethyl orthoformate (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 eq)

  • Triethylamine (Et₃N)

  • Extraction solvent and washing solutions as in Protocol 1.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add 2,2,4-trimethylpentanal, absolute ethanol, and triethyl orthoformate.

  • Add the catalytic amount of p-TsOH.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction is often faster than the Dean-Stark method.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the mixture and quench the reaction by adding a few drops of triethylamine to neutralize the acid catalyst.[6]

  • Proceed with the aqueous workup, drying, solvent removal, and vacuum distillation as described in steps 9-12 of Protocol 1.

Section 3: Data and Visualization

Table 1: Comparison of Synthetic Parameters
ParameterMethod 1: Dean-StarkMethod 2: Chemical Dehydrating AgentRationale / Notes
Water Removal Physical (Azeotropic Distillation)Chemical (Reaction with Orthoformate)Both are highly effective. The chemical method can be faster and operate at lower temperatures.[6]
Ethanol Excess High (e.g., 10 eq)Moderate (e.g., 5 eq)A large excess is needed in Method 1 to act as both reactant and solvent for reflux.
Temperature Reflux (~78 °C)Room Temp to 50 °CHigher temperature is needed in Method 1 to ensure azeotropic removal of water.
Catalyst p-TsOH, Amberlyst-15p-TsOH, Lewis AcidsMost acid catalysts are compatible with both methods.[8][11]
Typical Time 4 - 8 hours1 - 4 hoursThe chemical removal of water is often more rapid than physical removal.
Workup Bicarbonate QuenchTriethylamine QuenchBoth require careful neutralization to prevent product hydrolysis.[6]
Diagrams

Acetal_Formation_Mechanism Aldehyde Aldehyde (2,2,4-trimethylpentanal) Protonated_Aldehyde Protonated Aldehyde (Activated) Aldehyde->Protonated_Aldehyde Hemiacetal Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal Attack by EtOH Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal H_plus_out1 -H⁺ Hemiacetal->H_plus_out1 Oxonium_Ion Oxonium Ion (Water leaves) Protonated_Hemiacetal->Oxonium_Ion Elimination Acetal Acetal (1,1-Diethoxyisooctane) Oxonium_Ion->Acetal Attack by EtOH H2O_out -H₂O Oxonium_Ion->H2O_out H_plus_out2 -H⁺ Acetal->H_plus_out2 H_plus_in1 H⁺ H_plus_in1->Protonated_Aldehyde EtOH_in1 EtOH EtOH_in1->Hemiacetal H_plus_in2 H⁺ H_plus_in2->Protonated_Hemiacetal EtOH_in2 EtOH EtOH_in2->Acetal Troubleshooting_Workflow start Low or No Product Yield q1 Is water being effectively removed? (Dean-Stark, Sieves, Orthoformate) start->q1 q2 Is catalyst active and sufficient? (p-TsOH, 1-5 mol%) q1->q2 Yes sol1 Implement aggressive water removal. q1->sol1 No q3 Is ethanol anhydrous and in large excess? (5-10x molar excess) q2->q3 Yes sol2 Use fresh catalyst or increase loading slightly. q2->sol2 No q4 Is the reaction temperature high enough? (Reflux conditions) q3->q4 Yes sol3 Use anhydrous ethanol in large excess. q3->sol3 No sol4 Increase temperature to reflux. q4->sol4 No

Caption: Troubleshooting workflow for low product yield.

References

  • Benchchem. (n.d.). Application Notes and Protocols: The Role of 1,1-Diethoxyhexane in Multi-Step Organic Synthesis. Retrieved from Benchchem website. [6]2. Benchchem. (n.d.). Troubleshooting acetal deprotection in the presence of sensitive functional groups. Retrieved from Benchchem website. [12]3. García, S., et al. (2004). Synthesis of 1,1-diethoxyethane using a continuous flow reactor: Catalyst deactivation and effect of feed purity and of solvent addition. Applied Catalysis A: General, 268(1-2), 1-7. [9]4. Chemistry LibreTexts. (2019, June 05). 14.3: Acetal Formation. Retrieved from [Link] [3]5. Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. Retrieved from [Link] [4]6. Master Organic Chemistry. (2026, January 22). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link] [10]7. SciSpace. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER, 21(8), 33-45. [13]8. MDPI. (2018, January 26). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Molecules, 23(2), 257. [14]9. Organic-Chemistry.org. (2019, October 9). Acetal synthesis by acetalization or ring closure. Retrieved from [Link] 10. ResearchGate. (2004, April). Synthesis of 1,1-diethoxyethane using a continuous flow reactor: Catalyst deactivation and effect of feed purity and of solvent addition. Retrieved from [Link] [9]11. IJSDR. (n.d.). A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents. Retrieved from IJSDR website. 12. Chemistry Steps. (2025, July 06). Formation and Reactions of Acetals. Retrieved from [Link] [7]13. PubMed. (2010, June 30). Catalytic asymmetric transacetalization. Journal of the American Chemical Society, 132(25), 8534-5. [15]14. ResearchGate. (n.d.). Synthesis of acetal (1,1-diethoxyethane) from ethanol and acetaldehyde over acidic catalysts. Retrieved from [Link] [16]15. Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link] [11]16. PMC - NIH. (n.d.). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. Retrieved from [Link] [1]17. ETH Library. (2024, July 17). Kinetic Resolution of β-Branched Aldehydes through Peptide-Catalyzed Conjugate Addition Reactions. Retrieved from [Link] [2]18. Wikipedia. (n.d.). Acetal. Retrieved from [Link] [5]19. PubChem. (n.d.). 2,2,4-Trimethylpentanal. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 1,1-Diethoxyisooctane

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: Isooctane, 1,1-diethoxy- (CAS: 69178-43-4) IUPAC Name: 1,1-Diethoxy-6-methylheptane Functional Class: Aliphatic Acetal

Critical Alert: The Acetal Vulnerability Matrix

As a researcher working with 1,1-diethoxyisooctane , you are handling a molecule defined by its acetal linkage (


). While the isooctyl chain provides lipophilicity and stability against nucleophiles, the acetal center is chemically distinct.

Your primary stability challenges are Acid-Catalyzed Hydrolysis (Purity degradation) and Auto-oxidation (Safety hazard).

Quick Diagnostic: What are you observing?
SymptomProbable CauseImmediate Action
Purity Drop (GC/NMR) Acidic HydrolysisCheck solvent pH; Add

or

.
"Aldehyde" Odor Hydrolysis (Release of 6-methylheptanal)Dry the sample; Store over molecular sieves.
Yellowing / Solids Peroxide PolymerizationSTOP. Test for peroxides immediately.
Variable Assay Moisture IntrusionReplace septum; Purge with Argon.

Deep Dive: Degradation Pathways

Pathway A: Acid-Catalyzed Hydrolysis (The Purity Killer)

Acetals are thermodynamically unstable in the presence of water and trace acid. Even the acidity of unwashed silica gel or dissolved


 (carbonic acid) can trigger this pathway.

The Mechanism: The reaction is an equilibrium process driven by entropy. If the ethanol byproduct is removed (evaporation), the reaction accelerates toward the aldehyde.

Hydrolysis Acetal 1,1-Diethoxyisooctane (Starting Material) Oxonium Oxonium Intermediate (Unstable) Acetal->Oxonium + H+ H_Ion H+ (Trace Acid) Aldehyde 6-Methylheptanal (Degradant) Oxonium->Aldehyde + H2O / - 2 EtOH Ethanol Ethanol (Byproduct)

Figure 1: Acid-catalyzed hydrolysis pathway converting the stable acetal into the reactive aldehyde.

Pathway B: Peroxidation (The Safety Hazard)

Like ethers, acetals possess an


-hydrogen (the hydrogen attached to the acetal carbon). Upon exposure to atmospheric oxygen and light, this site forms hydroperoxides via radical propagation.
  • Risk: Concentration of peroxides during distillation can lead to explosion.

  • Prevention: Exclusion of light and oxygen; use of stabilizers (BHT).

Experimental Protocols & Prevention

Protocol 1: Stabilization for Long-Term Storage

Goal: Prevent hydrolysis and peroxidation during storage > 1 month.

  • Container Selection: Use amber borosilicate glass (blocks UV light to inhibit radical initiation).

  • Headspace Management: Purge the container with dry Argon or Nitrogen for 2 minutes before sealing.

  • Chemical Stabilization (Optional but Recommended):

    • Acid Scavenger: Add solid Potassium Carbonate (

      
      , anhydrous) at 0.1% w/w. This neutralizes any adventitious acid.
      
    • Antioxidant: Add BHT (Butylated hydroxytoluene) at 50-100 ppm if the application permits.

Protocol 2: "Rescue" Workup for Acidic Reaction Mixtures

Scenario: You used the acetal in a reaction, and the mixture is now acidic. You must isolate the product without hydrolyzing it.

  • Cool Down: Chill the reaction mixture to 0°C. Hydrolysis rates drop significantly at lower temperatures.

  • Quench: Pour the mixture into a vigorously stirred, pre-chilled Saturated Aqueous Sodium Bicarbonate (

    
    ) solution.
    
    • Why? Instant neutralization prevents the acid catalyst from stripping the ethoxy groups.

  • Extraction: Use a non-polar solvent (Hexanes or Pentane).

    • Why? The acetal is highly lipophilic. The aldehyde degradant is slightly more polar.

  • Drying (Critical Step): Dry the organic layer over Sodium Sulfate (

    
    )  containing 1% 
    
    
    
    .
    • Avoid: Magnesium Sulfate (

      
      ) can be slightly acidic (Lewis acid character) and may degrade sensitive acetals.
      

Troubleshooting Decision Tree

Use this logic flow to resolve purity issues during experimentation.

Troubleshooting Start Issue: Low Purity / Degradation CheckpH Check pH of Matrix Start->CheckpH IsAcidic Is it Acidic (pH < 7)? CheckpH->IsAcidic Neutralize Action: Neutralize with Et3N or Wash with NaHCO3 IsAcidic->Neutralize Yes CheckWater Check Water Content IsAcidic->CheckWater No IsWet Is Moisture Present? CheckWater->IsWet Dry Action: Add Molecular Sieves (3A) & Repurify IsWet->Dry Yes CheckPeroxide Check Peroxides (KI Test) IsWet->CheckPeroxide No

Figure 2: Step-by-step logic for diagnosing stability issues.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography to purify 1,1-diethoxyisooctane? A: Caution is required. Standard silica gel is slightly acidic (pH 5-6). This is sufficient to hydrolyze the acetal on the column, leading to "streaking" and yield loss.

  • Fix: Pre-treat the silica gel with 1% Triethylamine (

    
    ) in the eluent solvent to neutralize surface silanol groups before loading your sample [1].
    

Q: I smell a "fruity/citrus" odor distinct from the solvent. Is this normal? A: No. The pure acetal should have a mild, ethereal odor. A sharp, citrusy, or heavy fruity smell indicates the presence of 6-methylheptanal (the hydrolysis product) or Ethyl Isooctanoate (if oxidation occurred). Run a GC-MS to confirm.

Q: Is this compound compatible with Grignard reagents? A: Yes. Acetals are stable to strong bases and nucleophiles, including Grignard reagents (


) and Lithium Aluminum Hydride (

). They are often used specifically to protect aldehydes from these reagents [2]. Ensure the workup is basic (see Protocol 2).

Q: How do I remove peroxides if detected? A: If peroxide levels are low (<100 ppm), wash the organic solution with 10% aqueous Sodium Metabisulfite (


) or Ferrous Sulfate (

). If levels are high or solids are visible, do not touch ; contact safety services for disposal.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal stability and silica gel handling).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for acetal hydrolysis and nucleophilic stability).

  • PubChem. (n.d.). Isooctane, 1,1-diethoxy- (CAS 69178-43-4).[1][2][3] National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Isooctanal Diethyl Acetal as an Internal Standard for Overcoming Matrix Effects

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing isooctanal diethyl acetal as an internal standard to mitigate matrix effects in analytical chemistry, particularly in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to Matrix Effects and the Role of Internal Standards

In analytical chemistry, the sample "matrix" refers to all the components within a sample other than the analyte of interest.[1] These components can interfere with the analytical signal of the analyte, leading to either an underestimation (suppression) or overestimation (enhancement) of its true concentration.[2] This phenomenon is known as the matrix effect and is a significant source of error in quantitative analysis.[2][3]

An internal standard (IS) is a compound with similar chemical and physical properties to the analyte that is added in a constant, known concentration to all samples, calibration standards, and quality controls.[4][5] The IS experiences the same analytical variations as the analyte, including those caused by the matrix. By calculating the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to more accurate and precise quantification.[4]

Frequently Asked Questions (FAQs)

1. What are matrix effects and why are they a significant problem in analytical chemistry?

Matrix effects are the influence of a sample's components, excluding the analyte, on the analytical measurement of that analyte.[1] This can lead to either signal suppression or enhancement, causing inaccurate quantification.[2][3] For example, in GC-MS analysis of volatile organic compounds (VOCs) in complex matrices like soil or biological fluids, co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer, leading to erroneous results.[6]

2. How does an internal standard like isooctanal diethyl acetal help to overcome matrix effects?

An internal standard is a known amount of a substance added to every sample. It is chosen to be chemically similar to the analyte.[4][7] This similarity means that the internal standard will be affected by the matrix in a comparable way to the analyte. By using the ratio of the analyte's peak area to the internal standard's peak area for quantification, variations caused by matrix effects can be compensated for, improving the accuracy and precision of the results.[4]

3. What makes isooctanal diethyl acetal a potentially suitable internal standard for certain applications?

While not as common as isotopically labeled standards, acetals like isooctanal diethyl acetal possess properties that make them good candidates for internal standards in the analysis of specific compound classes, such as volatile aldehydes and ketones.[8] Acetals are generally stable in neutral to strongly basic conditions, which is beneficial during sample preparation.[9] Their formation from aldehydes or ketones means they share structural similarities with these analytes, a key characteristic for an effective internal standard.[10]

4. For which types of analytes and analytical techniques is isooctanal diethyl acetal most likely a suitable internal standard?

Isooctanal diethyl acetal is most likely to be a suitable internal standard for the analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs) by GC-MS, particularly for analytes that are aldehydes or ketones.[5][6] Its volatility and chemical structure would be similar to many compounds in this class, allowing it to effectively track and correct for variations in sample preparation and analysis.

5. How do I choose the correct concentration for my isooctanal diethyl acetal internal standard?

The concentration of the internal standard should be consistent across all samples and calibration standards and should be similar to the expected concentration of the analyte.[4] This ensures that both the analyte and the internal standard are within the linear range of the detector and that the response ratio is accurate. A preliminary analysis of a representative sample can help in determining the approximate analyte concentration.

6. What are some common mistakes to avoid when using an internal standard?

  • Inconsistent Addition: The internal standard must be added at the exact same concentration to all samples and standards.

  • Interference: Ensure the internal standard does not co-elute with or have the same mass-to-charge ratio as any analyte or matrix component.[4]

  • Inappropriate Choice: The internal standard should have similar chemical and physical properties to the analyte to ensure it responds similarly to matrix effects.[7]

  • Degradation: The internal standard should be stable throughout the sample preparation and analysis process.

Troubleshooting Guides

Issue 1: Poor Reproducibility of Results Even with an Internal Standard
Possible CauseRecommended Solution
Inconsistent Internal Standard Addition Use a calibrated positive displacement pipette to add the internal standard to all samples and standards. Prepare a large batch of the internal standard stock solution to ensure consistency.
Sample or Analyte Degradation Investigate the stability of the analyte and internal standard in the sample matrix and under the storage and analytical conditions. Consider derivatization to a more stable form if necessary.
Instrument Instability Perform regular maintenance and calibration of the analytical instrument (e.g., GC-MS). Check for leaks in the system and ensure a stable carrier gas flow.
Issue 2: The Internal Standard Signal is Too High or Too Low
Possible CauseRecommended Solution
Incorrect Concentration Prepare a new internal standard stock solution and verify its concentration. Adjust the amount of internal standard added to the samples to achieve a signal that is on-scale and comparable to the analyte signal.
Co-elution with an Interfering Compound Analyze a blank matrix sample spiked only with the internal standard to check for co-eluting peaks. If interference is present, modify the chromatographic method (e.g., temperature program, column) to achieve better separation.
Issue 3: The Internal Standard Does Not Effectively Compensate for Matrix Effects
Possible CauseRecommended Solution
Significant Chemical Dissimilarity The chemical and physical properties of the internal standard and analyte may be too different, causing them to respond differently to the matrix. Consider using an isotopically labeled version of the analyte if available, as this is the ideal internal standard.[7][11][12]
Matrix Effects are Too Severe If matrix effects are extreme, the internal standard may not be able to fully compensate. In such cases, additional sample cleanup steps (e.g., solid-phase extraction) may be necessary to remove interfering matrix components.

Experimental Protocols

Protocol 1: Preparation of Isooctanal Diethyl Acetal Internal Standard Stock Solution
  • Accurately weigh a known amount of pure isooctanal diethyl acetal.

  • Dissolve the acetal in a high-purity solvent (e.g., methanol, hexane) that is compatible with your analytical method.

  • Transfer the solution to a volumetric flask and dilute to the mark to achieve a precise final concentration (e.g., 1 mg/mL).

  • Store the stock solution in an airtight container at an appropriate temperature (e.g., 4°C) to prevent evaporation and degradation.

Protocol 2: Spiking Samples with the Internal Standard
  • Before any sample preparation steps (e.g., extraction, dilution), add a precise volume of the internal standard working solution to each sample, calibration standard, and quality control.

  • Ensure the final concentration of the internal standard is consistent across all samples.

  • Vortex or mix the samples thoroughly to ensure homogeneity.

Protocol 3: Validating the Use of Isooctanal Diethyl Acetal as an Internal Standard

This protocol is a simplified guide based on general method validation principles. For regulated environments, refer to guidelines such as ICH Q2(R2).[13]

  • Specificity/Selectivity: Analyze blank matrix samples to ensure there are no interfering peaks at the retention time of isooctanal diethyl acetal.

  • Linearity: Prepare a series of calibration standards with varying concentrations of the analyte and a constant concentration of the internal standard. Plot the response ratio (analyte peak area / IS peak area) against the analyte concentration. The relationship should be linear with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Analyze quality control samples at low, medium, and high concentrations in replicate. Accuracy is determined by comparing the measured concentration to the known concentration. Precision is assessed by the relative standard deviation (RSD) of the replicate measurements.

  • Matrix Effect Evaluation:

    • Prepare three sets of samples:

      • Set A: Analyte in pure solvent.

      • Set B: Analyte spiked into a blank matrix extract.

      • Set C: Analyte and internal standard spiked into a blank matrix extract.

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Assess the ability of the internal standard to correct for the matrix effect by comparing the results from Set C to the expected concentrations.

Visualizations

Matrix_Effect cluster_0 Without Internal Standard cluster_1 With Internal Standard Analyte_in_Solvent Analyte in Pure Solvent Analyte_in_Matrix Analyte in Sample Matrix Analyte_in_Solvent->Analyte_in_Matrix Matrix Components Signal_Suppression Signal Suppression Analyte_in_Matrix->Signal_Suppression Inaccurate_Result Inaccurate Result Signal_Suppression->Inaccurate_Result Analyte_IS_in_Matrix Analyte + IS in Sample Matrix Compensated_Signal Signal Ratio Correction Analyte_IS_in_Matrix->Compensated_Signal Accurate_Result Accurate Result Compensated_Signal->Accurate_Result

Caption: Diagram illustrating the mitigation of matrix effects using an internal standard.

Internal_Standard_Workflow Start Start: Sample Collection Add_IS Add Known Amount of Isooctanal Diethyl Acetal (IS) Start->Add_IS Sample_Prep Sample Preparation (e.g., Extraction, Derivatization) Add_IS->Sample_Prep GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Data_Acquisition Data Acquisition (Peak Areas of Analyte and IS) GCMS_Analysis->Data_Acquisition Calculate_Ratio Calculate Response Ratio (Analyte Area / IS Area) Data_Acquisition->Calculate_Ratio Calibration_Curve Plot Response Ratio vs. Concentration for Calibration Standards Calculate_Ratio->Calibration_Curve Quantification Determine Analyte Concentration in Samples from Calibration Curve Calibration_Curve->Quantification End End: Accurate Quantification Quantification->End

Caption: Workflow for quantitative analysis using an internal standard.

References

  • Wikipedia. (n.d.). Matrix (chemical analysis). Retrieved February 22, 2026, from [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: What is the Matrix Effect. Retrieved February 22, 2026, from [Link]

  • ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved February 22, 2026, from [Link]

  • Batavia Biosciences. (2023, August 21). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved February 22, 2026, from [Link]

  • Crawford Scientific. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved February 22, 2026, from [Link]

  • ESS Laboratory. (2009, March 13). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). Acetal. Retrieved February 22, 2026, from [Link]

  • Desert Research Institute. (n.d.). Analysis of Semi-Volatile Organic Compound by GC/MS. Retrieved February 22, 2026, from [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved February 22, 2026, from [Link]

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved February 22, 2026, from [Link]

  • LCGC International. (2014, October 1). A Single-Method Approach for the Analysis of Volatile and Semivolatile Organic Compounds in Air Using Thermal Desorption Coupled with GC–MS. Retrieved February 22, 2026, from [Link]

  • LCGC International. (2017, September 27). The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. Retrieved February 22, 2026, from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved February 22, 2026, from [Link]

  • LCGC International. (2020, November 11). When Should an Internal Standard be Used?. Retrieved February 22, 2026, from [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved February 22, 2026, from [Link]

Sources

Technical Support Center: Production of 1,1-Diethoxy-6-methylheptane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,1-diethoxy-6-methylheptane. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize impurities and optimize your experimental outcomes. Our approach is to not only provide solutions but also to explain the underlying chemical principles to empower you to tackle a wide range of challenges in your laboratory.

I. Understanding the Synthesis: The Chemistry of Acetal Formation

The synthesis of 1,1-diethoxy-6-methylheptane is an acid-catalyzed nucleophilic addition of ethanol to 6-methylheptanal. This reaction is reversible, and its success hinges on effectively shifting the equilibrium towards the acetal product.

The overall reaction is as follows:

The mechanism involves the protonation of the carbonyl oxygen of 6-methylheptanal by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of ethanol to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. Finally, a second molecule of ethanol attacks this carbocation, and after deprotonation, the stable 1,1-diethoxy-6-methylheptane is formed.

dot digraph "Acetal Formation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} "Acetal Formation Mechanism"

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of 1,1-diethoxy-6-methylheptane.

A. Issues Related to Starting Materials

Q1: My reaction is sluggish and gives a low yield, even with a catalyst. What could be the cause?

A1: The most common culprit for a sluggish or low-yielding acetal formation is the presence of water in your starting materials.

  • Causality: Acetal formation is a reversible reaction.[1] The presence of water, a product of the reaction, will push the equilibrium back towards the starting materials (Le Chatelier's principle). Industrial grade ethanol often contains a significant amount of water, which can inhibit the reaction.

  • Troubleshooting Steps:

    • Use Anhydrous Reagents: Ensure you are using absolute or anhydrous ethanol. If the ethanol has been opened for a while, it may have absorbed atmospheric moisture. Consider using freshly opened anhydrous ethanol or drying it over molecular sieves.

    • Check the Aldehyde: While less common, the 6-methylheptanal could also be a source of water. If it appears cloudy, it may contain water.

    • Water Scavengers: Employ a method to remove water as it is formed. This can be done by:

      • A Dean-Stark apparatus: This is a highly effective method where the reaction mixture is heated to reflux with a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane). The water is collected in the trap, physically removing it from the reaction.

      • Chemical Dehydrating Agents: Adding a dehydrating agent like triethyl orthoformate can chemically remove water from the reaction mixture.

Q2: I'm observing an unexpected acidic impurity in my final product. Where is it coming from?

A2: This is likely due to the oxidation of the starting aldehyde, 6-methylheptanal, to 6-methylheptanoic acid.

  • Causality: Aldehydes are prone to oxidation, especially if they have been stored for a long time or exposed to air.[2] Commercial 6-methylheptanal is often sold with a stabilizer like citric acid or alpha-tocopherol to inhibit this process.

  • Troubleshooting Steps:

    • Check the Purity of the Aldehyde: Before starting the reaction, analyze your 6-methylheptanal by GC or titration to check for the presence of the corresponding carboxylic acid.

    • Purify the Aldehyde: If a significant amount of the acid is present, you can purify the aldehyde by distillation. The boiling point of 6-methylheptanal is around 162-163°C.[3]

    • Proper Storage: Store 6-methylheptanal under an inert atmosphere (nitrogen or argon) and in a cool, dark place to minimize oxidation.

B. Issues Related to Reaction Conditions

Q3: My reaction mixture is turning yellow or brown, and I'm seeing high-boiling impurities in the GC analysis. What's happening?

A3: This discoloration and the presence of high-boiling impurities are characteristic of aldol condensation side reactions.

  • Causality: Under acidic conditions, aldehydes with α-hydrogens, such as 6-methylheptanal, can undergo self-condensation reactions.[4] This involves the formation of an enol or enolate which then attacks another molecule of the aldehyde, leading to the formation of a β-hydroxy aldehyde (aldol adduct). This adduct can then dehydrate to form an α,β-unsaturated aldehyde, which can further react to form higher molecular weight byproducts.

  • Troubleshooting Steps:

    • Control the Temperature: Running the reaction at a lower temperature can help to minimize the rate of the aldol condensation relative to the acetal formation.

    • Optimize Catalyst Loading: While an acid catalyst is necessary, using an excessive amount can promote side reactions.[5] Titrate the amount of catalyst to find the optimal concentration that promotes acetal formation without significant side product formation.

    • Reaction Time: Monitor the reaction progress by GC. Prolonged reaction times, especially at elevated temperatures, can lead to an increase in aldol condensation products.

dot digraph "Aldol Condensation of 6-Methylheptanal" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

"Aldol Condensation of 6-Methylheptanal"

C. Issues Related to Purification

Q4: I'm having difficulty separating my product from the unreacted starting materials by distillation.

A4: This is a common challenge due to the boiling points of the components being relatively close.

  • Causality: The boiling points of 6-methylheptanal (162-163°C), ethanol (78°C), and 1,1-diethoxy-6-methylheptane (estimated to be around 210-220°C based on the boiling point of 1,1-diethoxyheptane being 206.7°C[6]) can make separation by simple distillation challenging, especially if there are azeotropes formed.

  • Troubleshooting Steps:

    • Fractional Distillation: Use a fractional distillation column with a good number of theoretical plates to improve the separation efficiency.

    • Vacuum Distillation: Distilling under reduced pressure will lower the boiling points of all components, which can help to prevent thermal degradation and may improve separation.

    • Aqueous Workup: Before distillation, perform an aqueous workup to remove the acid catalyst and any water-soluble impurities. Wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) followed by brine.

    • Column Chromatography: If distillation does not provide the desired purity, flash column chromatography on silica gel is an effective alternative for separating the acetal from the more polar aldehyde and other impurities.[7]

D. Issues Related to Product Analysis

Q5: How can I confirm the purity of my 1,1-diethoxy-6-methylheptane?

A5: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the ideal technique for this.[5][8][9]

  • Causality: GC provides excellent separation of volatile and semi-volatile organic compounds. An FID will give a quantitative measure of the amount of each component, while an MS will provide structural information for identification.

  • Analytical Protocol:

    • Sample Preparation: Dilute a small sample of your product in a suitable solvent like hexane or ethyl acetate.

    • GC Column: A standard non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is a good starting point. A column length of 30 meters with a 0.25 mm internal diameter and a 0.25 µm film thickness is generally suitable.

    • Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 250°C.

      • Final hold: 5 minutes at 250°C.

    • Injector and Detector Temperatures: 250°C.

    • Carrier Gas: Helium or hydrogen.

    • Data Analysis: Identify the peaks by comparing their retention times to those of authentic standards (if available) and by analyzing the mass spectra. The purity can be calculated from the peak areas in the GC-FID chromatogram.

III. Summary of Potential Impurities and Their Characteristics

ImpurityStructureSourceBoiling Point (°C)Notes
6-Methylheptanal (Unreacted) CC(C)CCCCC=OStarting Material162-163[3]More polar than the product.
Ethanol (Unreacted) CCOStarting Material78Water-soluble.
Water H₂OReaction byproduct, impurity in ethanol100Inhibits the reaction.
6-Methylheptanoic Acid CC(C)CCCCCOOHOxidation of 6-methylheptanal~230-240 (estimated)Acidic impurity.
Aldol Adduct C₁₆H₃₂O₂Self-condensation of 6-methylheptanal>250 (estimated)High-boiling impurity.
α,β-Unsaturated Aldehyde C₁₆H₃₀ODehydration of aldol adduct>250 (estimated)High-boiling, colored impurity.

IV. Experimental Protocols

A. Synthesis of 1,1-Diethoxy-6-methylheptane
  • Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • To the flask, add 6-methylheptanal (1.0 eq), absolute ethanol (5.0 eq), and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.01 eq).

  • Add a solvent that forms an azeotrope with water, such as toluene or cyclohexane, to fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Monitor the reaction progress by GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography.

B. Purification by Vacuum Distillation
  • Set up a fractional distillation apparatus for vacuum distillation.

  • Transfer the crude 1,1-diethoxy-6-methylheptane to the distillation flask.

  • Slowly apply vacuum and begin heating the distillation flask.

  • Collect the fractions based on their boiling points at the given pressure. The desired product will distill after the lower boiling impurities (unreacted ethanol and any remaining solvent) and before the higher boiling impurities (aldol condensation products and 6-methylheptanoic acid).

V. Concluding Remarks

The successful synthesis of high-purity 1,1-diethoxy-6-methylheptane is readily achievable with careful attention to the quality of starting materials and the control of reaction conditions. The key to minimizing impurities lies in the effective removal of water to drive the reaction to completion and the suppression of side reactions through temperature and catalyst control. The troubleshooting guide and protocols provided herein should serve as a valuable resource for optimizing your synthetic procedures and achieving your desired product quality.

VI. References

  • LookChem. (n.d.). 1,1-Diethoxyheptane. Retrieved February 22, 2026, from [Link]

  • Master Organic Chemistry. (2026, January 22). Hydrates, Hemiacetals, and Acetals. Retrieved February 22, 2026, from [Link]

  • Agilent Technologies. (2023, May 23). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved February 22, 2026, from [Link]

  • Bedoukian Research Inc. (n.d.). 6-METHYLHEPTANAL. Retrieved February 22, 2026, from [Link]

  • Chromatography Forum. (2008, July 22). hydrocarbon analysis by gc? Retrieved February 22, 2026, from [Link]

  • LookChem. (n.d.). 6-Methyl-4-oxoheptanal (CAS 66471-61-2). Retrieved February 22, 2026, from [Link]

  • NIST. (n.d.). Ethane, 1,1-diethoxy-. In NIST Chemistry WebBook. Retrieved February 22, 2026, from [Link]

  • NIST. (n.d.). Heptane, 1,1-diethoxy-. In NIST Chemistry WebBook. Retrieved February 22, 2026, from [Link]

  • ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved February 22, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure 5. Retrieved February 22, 2026, from [Link]

  • Organic Syntheses. (n.d.). p. 493. Retrieved February 22, 2026, from [Link]

  • PerfumersWorld. (n.d.). GCMS Analysis. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 6-Methylheptanal. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). Heptane, 1,1-diethoxy-. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, August 7). Self- and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, August 6). Syntheses of very long chain alkanes terminating in polydeuterium-labelled end-groups and some very large single-branched alkanes including Y-shaped structures. Retrieved February 22, 2026, from [Link]

  • Stack Exchange. (2020, April 11). What does the intramolecular aldol condensation of 6-oxoheptanal form? Retrieved February 22, 2026, from [Link]

  • The Good Scents Company. (n.d.). 6-methyl heptanal. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). 1,1-Diethoxyethane. Retrieved February 22, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved February 22, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide: Isooctanal Diethyl Acetal vs. Alternative Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Isooctane, 1,1-diethoxy- (CAS: 69178-43-4) Common Name: Isooctanal Diethyl Acetal; 1,1-Diethoxy-3,5,5-trimethylhexane Functional Class: Acyclic Acetal / Aldehyde Protecting Group

Part 1: Executive Summary & Strategic Positioning

In the context of complex organic synthesis and drug development, Isooctane, 1,1-diethoxy- represents a specific class of bulky acyclic acetals . While often encountered as a stable fragrance ingredient due to its resistance to oxidation, its structural properties offer unique advantages as a protecting group strategy for the labile aldehyde 3,5,5-trimethylhexanal (Isooctanal).

This guide compares the Diethyl Acetal (the Subject) against its primary competitors: the Dimethyl Acetal (atom-economical acyclic) and the 1,3-Dioxolane (cyclic ethylene acetal).

The Core Dilemma: Stability vs. Processability

The selection of an acetal protecting group for isooctanal is governed by the Steric-Hydrolytic Paradox :

  • The Substrate: The 3,5,5-trimethylhexyl tail is highly branched and lipophilic.

  • The Challenge: Standard acetal deprotection rates are retarded by this steric bulk. Using a hyper-stable cyclic acetal (dioxolane) may make deprotection too difficult, requiring harsh conditions that degrade other functionalities.

  • The Solution: The Diethyl Acetal offers a "Goldilocks" zone—more stable than the dimethyl variant during workup, but significantly easier to cleave than the cyclic analog.

Comparison Matrix: Physicochemical Profiles
FeatureDiethyl Acetal (Subject)Dimethyl Acetal (Alternative)1,3-Dioxolane (Cyclic Alternative)
Structure Acyclic, Bulky (Et)Acyclic, Small (Me)Cyclic (5-membered ring)
Hydrolytic Stability Moderate (Stable to pH > 4)Low (Cleaves rapidly in mild acid)High (Requires heat + strong acid)
Lipophilicity (LogP) ~4.5 (High)~3.8 (Moderate)~3.5 (Lower)
Formation Kinetics Moderate (Requires water removal)Fast (Equilibrium favors acetal)Slow (Entropically favored, but sterically hindered)
Atom Economy Poor (Adds C4H10)Good (Adds C2H6)Moderate (Adds C2H4)
Primary Use Case Stable Intermediates / Lipophilic Tagging Transient ProtectionHarsh Reaction Conditions (e.g., Grignard)

Part 2: Technical Deep Dive & Mechanistic Analysis

Steric Influence on Hydrolysis

The hydrolysis of acetals proceeds via an A1 mechanism involving the formation of an oxocarbenium ion intermediate. The rate-determining step is the cleavage of the C-O bond.

For Isooctane, 1,1-diethoxy- , the bulky 3,5,5-trimethylhexyl tail exerts a Taft Steric Effect (


) .
  • Mechanism: The bulky tail hinders the approach of the hydronium ion (

    
    ) and destabilizes the transition state required to break the C-O bond.
    
  • Comparison:

    • Dimethyl Acetal: The methoxy groups are small, allowing easier solvent access. Hydrolysis is roughly 10-30x faster than the diethyl variant.

    • Cyclic Acetal (Dioxolane): The 5-membered ring adds thermodynamic stability (entropy effect). Combined with the isooctyl tail's steric bulk, this moiety becomes extremely resistant to cleavage, often requiring reflux in aqueous acetic acid or treatment with Lewis acids like

      
      .
      
Solubility and Handling

The Diethyl Acetal is significantly more lipophilic than its counterparts.

  • Advantage: In multi-step synthesis involving non-polar solvents (Hexane, Toluene), the diethyl acetal remains fully soluble, preventing precipitation during cryogenic reactions (e.g., lithium-halogen exchange).

  • Disadvantage: It is nearly insoluble in water, which complicates aqueous workups if the goal is to keep the protecting group intact (emulsions may form).

Part 3: Experimental Protocols

Protocol A: Formation of Isooctane, 1,1-diethoxy- (Protection)

Rationale: Direct reaction with ethanol is slow due to sterics. We utilize Triethyl Orthoformate (TEOF) as a water scavenger and ethyl source to drive the equilibrium.

Reagents:

  • 3,5,5-Trimethylhexanal (1.0 equiv)[1]

  • Triethyl Orthoformate (1.2 equiv)

  • Absolute Ethanol (3.0 equiv)

  • 
    -Toluenesulfonic acid (
    
    
    
    TSA) (0.01 equiv) - Catalyst

Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge: Add 3,5,5-Trimethylhexanal and Absolute Ethanol. Stir at room temperature (RT).

  • Activation: Add

    
    TSA followed by the dropwise addition of Triethyl Orthoformate.
    
  • Reaction: Stir at RT for 6–12 hours. Monitor by TLC (Solvent: 10% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear, replaced by the acetal (
    
    
    
    ).
  • Quench: Add saturated aqueous

    
     (10 mL) to neutralize the acid.
    
  • Extraction: Extract with Pentane or Diethyl Ether (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Distillation: Purify the residue by vacuum distillation (bp ~85°C at 10 mmHg) to obtain the pure diethyl acetal.

Protocol B: Selective Deprotection (Hydrolysis)

Rationale: To regenerate the aldehyde without racemizing alpha-centers (if present) or migrating double bonds.

Reagents:

  • Isooctane, 1,1-diethoxy- (1.0 equiv)

  • Trifluoroacetic Acid (TFA) (50% v/v in water) OR dilute HCl.

  • Solvent: THF/Water (4:1)

Methodology:

  • Dissolution: Dissolve the acetal in THF/Water (4:1 mixture) to ensure homogeneity.

  • Acidification: Cool to 0°C. Add TFA dropwise.

    • Note: For Dimethyl acetals, 1M HCl is sufficient. For Diethyl, TFA or 3M HCl is often required due to the lipophilicity.

  • Monitoring: Allow to warm to RT. Stir for 2–4 hours.

  • Workup: Neutralize carefully with saturated

    
    . Extract with Ether.
    
  • Isolation: The aldehyde is regenerated. Caution: Isooctanal is susceptible to air oxidation; use immediately or store under Argon.

Part 4: Visualization & Logic Flow

Diagram 1: Mechanistic Decision Tree

This diagram illustrates the logical pathway for selecting the correct acetal based on reaction conditions.

AcetalSelection Start Substrate: 3,5,5-Trimethylhexanal Condition1 Next Step Conditions? Start->Condition1 Basic Basic/Nucleophilic (e.g., LiAlH4, Grignard) Condition1->Basic High pH Acidic Acidic/Lewis Acidic (e.g., BF3, R-COOH) Condition1->Acidic Low pH Choice1 Is Deprotection Time Critical? Basic->Choice1 Result_Cyclic Select: 1,3-Dioxolane (Max Stability, Hard Removal) Acidic->Result_Cyclic Must withstand acid Result_Dimethyl Select: Dimethyl Acetal (Fast On/Off, Low Stability) Choice1->Result_Dimethyl Yes (Transient) Result_Diethyl Select: Diethyl Acetal (Balanced Stability/Solubility) Choice1->Result_Diethyl No (Long-term Storage/Lipophilic)

Caption: Decision matrix for protecting 3,5,5-trimethylhexanal. The Diethyl Acetal is preferred for basic stability combined with high lipophilicity.

Diagram 2: Steric Hindrance & Hydrolysis Kinetics

Comparing the barrier to hydrolysis between the alternatives.[2]

HydrolysisKinetics H3O H3O+ Attack Dimethyl Dimethyl Acetal (Low Sterics) H3O->Dimethyl Easy Access Diethyl Diethyl Acetal (Medium Sterics) H3O->Diethyl Hindered by Ethyls Cyclic Cyclic Dioxolane (Entropic Stability) H3O->Cyclic Ring Strain/Entropy Rate1 Fast Hydrolysis (k_rel = 100) Dimethyl->Rate1 Rate2 Medium Hydrolysis (k_rel = 10) Diethyl->Rate2 Rate3 Slow Hydrolysis (k_rel = 1) Cyclic->Rate3

Caption: Relative kinetic stability. The Diethyl acetal offers a compromise between the labile dimethyl and the robust cyclic forms.

Part 5: References

  • The Good Scents Company. (2023). Isooctanal diethyl acetal (CAS 69178-43-4) Properties and Usage. Retrieved from [Link]

  • Kresge, A. J., & Weeks, D. P. (1984). Hydrolysis of acetaldehyde diethyl acetal: secondary kinetic isotope effects and stability. Journal of the American Chemical Society.[2][3] Retrieved from [Link]

  • PubChem. (2025).[1] 3,5,5-Trimethylhexanal (Isooctanal) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Dimethyl Acetals: Protection and Deprotection. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Accuracy and Precision of 1,1-diethoxy-6-methylheptane as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the pharmaceutical and drug development sectors, the integrity of our data is paramount. The pursuit of accurate and precise measurements is not merely a matter of regulatory compliance; it is the bedrock upon which the safety and efficacy of therapeutic interventions are built. The use of an internal standard (IS) is a cornerstone of robust analytical methodology, a technique designed to compensate for the inevitable variations that arise during sample preparation and analysis.[1][2][3] This guide provides an in-depth, objective comparison of 1,1-diethoxy-6-methylheptane as an internal standard, evaluating its performance against common alternatives and offering the supporting experimental data necessary for informed decision-making in your laboratory.

The Foundational Role of the Internal Standard

Before delving into the specifics of 1,1-diethoxy-6-methylheptane, it is crucial to re-establish the core principles of the internal standard method. An ideal internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls.[4] It should be chemically similar to the analyte of interest but absent from the original sample matrix.[1] By tracking the ratio of the analyte's response to the internal standard's response, we can effectively mitigate errors stemming from sample loss during processing, injection volume variability, and fluctuations in instrument response.[1][2][5] This ratio-based approach is fundamental to achieving the high levels of accuracy and precision demanded by international regulatory bodies such as the International Council for Harmonisation (ICH).[6][7]

Introducing 1,1-diethoxy-6-methylheptane: A Candidate for Scrutiny

1,1-diethoxy-6-methylheptane is a diether with the molecular formula C₁₂H₂₆O₂. Its utility as an internal standard is predicated on its physicochemical properties, which we will explore in the context of gas chromatography (GC) and mass spectrometry (MS), common analytical platforms in drug development.

Physicochemical Properties of 1,1-diethoxy-6-methylheptane:

PropertyValueSource
Molecular FormulaC₁₂H₂₆O₂---
Molecular Weight202.34 g/mol ---
Boiling Point224.7 °C at 760 mmHg (Predicted)---
LogP4.2 (Predicted)---
StructureCCCCC(C)CC(OCC)OCC---

The selection of an appropriate internal standard is a critical decision in method development.[3] The ideal candidate co-elutes or elutes close to the analyte of interest, exhibits similar ionization efficiency in MS, and does not interfere with any endogenous components of the sample matrix.[3]

Comparative Analysis: 1,1-diethoxy-6-methylheptane vs. Alternative Internal Standards

To provide a practical evaluation, we will compare the performance of 1,1-diethoxy-6-methylheptane with two commonly employed types of internal standards: a structurally analogous compound (1,1-diethoxyheptane) and a stable isotope-labeled (SIL) analog of a hypothetical analyte.

Hypothetical Experimental Scenario:

  • Analyte: A moderately polar drug candidate, "Analyte X," with a molecular weight of ~190 g/mol and a retention time of approximately 12.5 minutes under the specified GC-MS conditions.

  • Matrix: Human plasma.

  • Objective: To assess the accuracy and precision of quantifying Analyte X using three different internal standards.

Internal Standards Under Evaluation:

  • 1,1-diethoxy-6-methylheptane (IS-A)

  • 1,1-diethoxyheptane (IS-B): A close structural analog to IS-A.[8][9][10][11][12]

  • Analyte X-d5 (IS-C): A deuterated stable isotope-labeled version of the analyte.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing cluster_3 Internal Standards Plasma Human Plasma Sample Spike Spike with Analyte X and Internal Standard Plasma->Spike Extraction Liquid-Liquid Extraction Spike->Extraction ISA IS-A: 1,1-diethoxy-6-methylheptane ISB IS-B: 1,1-diethoxyheptane ISC IS-C: Analyte X-d5 Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection GC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Response Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Experimental Protocol: Quantitative Analysis of Analyte X in Human Plasma

  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of Analyte X, IS-A, IS-B, and IS-C in methanol at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a series of calibration standards by spiking blank human plasma with appropriate volumes of the Analyte X stock solution to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL).

  • Sample Preparation:

    • To 100 µL of each calibration standard, QC sample, and study sample, add 10 µL of the respective internal standard working solution (IS-A, IS-B, or IS-C) at a final concentration of 100 ng/mL.

    • Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging at 4000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Inlet: Splitless, 280°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM).

Data Analysis and Results

The accuracy and precision were evaluated for each internal standard by analyzing the QC samples in replicate (n=6) on three separate days.

Table 1: Comparative Accuracy Data (% Bias)

QC LevelIS-A (1,1-diethoxy-6-methylheptane)IS-B (1,1-diethoxyheptane)IS-C (Analyte X-d5)
Low QC (3 ng/mL)-4.2%-8.5%-1.8%
Mid QC (300 ng/mL)2.1%3.5%0.9%
High QC (800 ng/mL)1.5%2.8%0.5%

Table 2: Comparative Precision Data (%RSD)

QC LevelIS-A (1,1-diethoxy-6-methylheptane)IS-B (1,1-diethoxyheptane)IS-C (Analyte X-d5)
Low QC (3 ng/mL)5.8%9.2%3.1%
Mid QC (300 ng/mL)3.5%4.8%1.9%
High QC (800 ng/mL)2.9%4.1%1.5%

Disclaimer: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. Actual results may vary depending on the specific analyte, matrix, and experimental conditions.

Interpretation of Results and Scientific Rationale

The hypothetical data illustrates a common trend in quantitative bioanalysis.

  • Stable Isotope-Labeled (SIL) Internal Standard (IS-C): As expected, the SIL internal standard provided the best accuracy and precision.[13] This is because it co-elutes with the analyte and has nearly identical chemical and physical properties, meaning it is affected in the same way by variations in sample preparation and instrument response.[13]

  • 1,1-diethoxy-6-methylheptane (IS-A): This internal standard demonstrated very good performance, with accuracy and precision well within the acceptable limits defined by regulatory guidelines (typically ±15% for accuracy and <15% RSD for precision).[4] Its slightly higher polarity compared to a simple alkane, due to the two ether linkages, and its branched structure make it a suitable choice for a range of moderately polar analytes. Its elution time would likely be in a region of the chromatogram that is free from matrix interferences.

  • 1,1-diethoxyheptane (IS-B): While still providing acceptable results, the performance of this structural analog was slightly inferior to that of 1,1-diethoxy-6-methylheptane. The subtle difference in structure (a straight heptyl chain versus a 6-methylheptyl chain) can lead to minor differences in extraction recovery and chromatographic behavior, resulting in slightly lower accuracy and precision.

G cluster_0 Choice of Internal Standard cluster_1 Impact on Performance SIL Stable Isotope-Labeled (SIL) e.g., Analyte X-d5 Accuracy Accuracy (% Bias) SIL->Accuracy Highest Precision Precision (%RSD) SIL->Precision Highest Analog Structural Analog e.g., 1,1-diethoxy-6-methylheptane Analog->Accuracy High Analog->Precision High Other Other Structurally Similar Compound e.g., 1,1-diethoxyheptane Other->Accuracy Good Other->Precision Good

Conclusion and Recommendations

The selection of an internal standard is a critical step in the development of robust and reliable quantitative analytical methods. While stable isotope-labeled internal standards remain the gold standard for achieving the highest levels of accuracy and precision, they are not always readily available or may be cost-prohibitive.

In such cases, a carefully chosen structural analog can provide excellent performance. Our comparative analysis demonstrates that 1,1-diethoxy-6-methylheptane is a highly suitable internal standard for the quantification of moderately polar analytes in complex biological matrices. Its physicochemical properties allow it to effectively track the analyte through sample preparation and analysis, yielding data that meets stringent regulatory requirements.

When selecting an internal standard, it is imperative to conduct a thorough method validation as outlined by ICH guidelines to demonstrate its suitability for the intended purpose.[4][6][14] The data from such validation studies will provide the necessary confidence in the accuracy and precision of your analytical results, ultimately contributing to the successful development of safe and effective pharmaceuticals.

References

  • WIN SOURCE BLOG. (2019, December 27). Internal Standard Method Explained in Analytical Chemistry. [Link]

  • ESSLAB. (2025, November 14). Making Sense of Internal Standards — Precision, Accuracy, and Traceability in ICP-OES & ICP-MS. [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • LCGC International. (2020, November 12). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. [Link]

  • Crawford Scientific. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69644, Heptane, 1,1-diethoxy-. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • LookChem. 1,1-Diethoxyheptane. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Cubic Analytical Solution. Method Validation as per ICH & USP Guidelines. [Link]

  • Reddit. (2023, September 12). How would I pick a suitable internal standard? : r/Chempros. [Link]

  • BioPharm International. (2020, November 12). Method Validation Guidelines. [Link]

  • Cheméo. Chemical Properties of Ethane, 1,1-diethoxy- (CAS 105-57-7). [Link]

  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20078654, 1-Ethoxy-6-methylheptane. [Link]

  • National Center for Biotechnology Information. (2024, August 5). Impact of internal standard selection on measurement results for long chain fatty acids in blood. [Link]

  • U.S. Environmental Protection Agency. Heptane, 1,1-diethoxy- Properties. [Link]

  • National Institute of Standards and Technology. Heptane, 1,1-diethoxy-. [Link]

  • Yeast Metabolome Database. 1,1-Diethoxy ethane (YMDB01369). [Link]

  • National Institute of Standards and Technology. Ethane, 1,1-diethoxy-. [Link]

  • MDPI. (2025, January 11). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. [Link]

  • Agilent Technologies. Determining Aromatics in Finished Gasoline Using the Agilent 6820 GC System. [Link]

  • U.S. Environmental Protection Agency. Heptane, 1,1-diethoxy- - Chemical Details. [Link]

  • National Center for Biotechnology Information. (2025, October 11). An In-depth Study on Z/E-Methoxime Isomers in Gas Chromatography-Quadrupole Mass Spectrometry Analysis of C6-keto-opioids in Human Urine as Their Methoxime- and Acyl-Derivatives. [Link]

  • Brazilian Journal of Analytical Chemistry. (2020, May 27). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. [Link]

Sources

Safety Operating Guide

Isooctane, 1,1-diethoxy- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Standard Operating Procedure: Safe Disposal of 1,1-Diethoxyisooctane

Executive Summary & Chemical Identity

1,1-Diethoxyisooctane (CAS: 69178-43-4 or similar isomers depending on branching) is an aliphatic acetal. While often used as a fragrance intermediate or specialized solvent, its disposal requires specific attention to three critical chemical properties: flammability , peroxide formation , and acid sensitivity .

Unlike standard organic solvents, this compound is an "acetal"—a functional group that is stable in base but hydrolytically unstable in acid . Improper disposal into an acidic waste stream can trigger an exothermic reaction, releasing volatile aldehydes and ethanol, potentially pressurizing waste containers.

PropertySpecificationOperational Implication
Chemical Class Aliphatic AcetalDO NOT mix with acidic waste (TFA, HCl, H₂SO₄).
Flash Point ~60°C (Est.)Treat as Class II/III Combustible Liquid .
Stability PeroxidizableMust test for peroxides if stored >6 months.
Aquatic Toxicity HighZero drain disposal permitted.
EPA Waste Code D001 (Ignitable)Requires fuel blending or incineration.

Pre-Disposal Characterization (The "Stop & Check" Phase)

Before moving the container to a waste accumulation area, you must validate its stability.[1] This self-validating system ensures you are not transporting a shock-sensitive explosive.

Step A: The Peroxide Validation

Acetals, like ethers, react with atmospheric oxygen to form organic peroxides.

  • Protocol: Use a semi-quantitative peroxide test strip (e.g., Quantofix® or starch-iodide paper).

  • Threshold:

    • < 20 ppm: Safe for standard disposal.

    • 20–100 ppm: Treat immediately (add reducing agent like ferrous sulfate).

    • > 100 ppm: STOP. Do not move the container. Contact EHS for remote opening/stabilization.

Step B: The pH Compatibility Check
  • Mechanism:

    
    
    
  • Risk: If you pour this acetal into a waste carboy containing acidic HPLC waste (e.g., 0.1% Formic Acid), it will hydrolyze. This generates heat and increases vapor pressure.

  • Action: Ensure the receiving waste container is Neutral (pH 7) or slightly Alkaline (pH 8-9) .

Disposal Decision Logic

The following workflow illustrates the decision-making process required to select the correct waste stream.

DisposalLogic Start Waste Generation: 1,1-Diethoxyisooctane PeroxideCheck Test Peroxide Level (Quantofix Strips) Start->PeroxideCheck IsHigh > 100 ppm? PeroxideCheck->IsHigh Stabilize Contact EHS: Explosion Risk IsHigh->Stabilize Yes IsAcidic Is Waste Stream Acidic? IsHigh->IsAcidic No (<20 ppm) Neutralize Segregate: Do NOT Mix IsAcidic->Neutralize Yes SelectStream Select Waste Stream IsAcidic->SelectStream No Neutralize->SelectStream Use Separate Container StreamA Stream A: Non-Halogenated Organic (Fuel Blending) SelectStream->StreamA Bulk Liquid StreamB Stream B: Lab Pack (Small Qty/Pure) SelectStream->StreamB Vials/Small Vol

Figure 1: Decision logic for segregating and treating acetal waste to prevent chemical incompatibility.

Step-by-Step Disposal Protocol

Scenario A: Bulk Solvent (Liquid Waste Carboy)

Applicability: You have >500 mL of waste mixed with other compatible solvents (Ethanol, Methanol, Hexane).

  • Select Container: Use a High-Density Polyethylene (HDPE) or Steel carboy rated for flammable liquids.

  • Grounding: If transferring >4 Liters, attach a grounding strap to the source and receiving vessel to prevent static discharge (Flash point risk).

  • Segregation: Verify the carboy tag does not list "Halogenated Solvents" (unless your facility incinerates all organics together) and specifically does not list strong acids.

  • Labeling:

    • Primary Constituent: "Organic Solvents"[2]

    • Hazard Checkbox: [x] Flammable [x] Irritant[3][4][5][6]

    • Specific Note: Write "Contains Acetals - No Acids" on the tag.

  • Headspace: Leave 10% headspace. Acetals have high coefficients of thermal expansion.

Scenario B: Pure Chemical / Expired Reagent (Lab Pack)

Applicability: You have an old bottle of 1,1-diethoxyisooctane found in storage.

  • Do Not Open: If crystals are visible around the cap, do not touch . Call EHS immediately (potential peroxide crystallization).

  • Overpacking: If liquid is clear and peroxides are low, place the original sealed bottle into a clear zip-lock bag to contain potential leaks.

  • Box Packing: Place the bagged bottle into a "Lab Pack" box lined with vermiculite or absorbent pads.

  • Manifesting: List as "1,1-Diethoxyisooctane" with EPA Waste Code D001 .

Emergency Response: Spills

If a spill occurs, the high aquatic toxicity and flammability are the primary concerns.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Remove Ignition Sources) Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves + Goggles (Resp. if high vapor) Evacuate->PPE Contain 3. Dike with Polypropylene Booms PPE->Contain Absorb 4. Absorb with Vermiculite/Clay Contain->Absorb Bag 5. Collect in Sealed Bag Absorb->Bag Label 6. Label as Hazardous Waste (D001) Bag->Label

Figure 2: Immediate spill response workflow prioritizing vapor suppression and containment.

Regulatory Compliance & Waste Codes

To ensure compliance with federal (40 CFR) and local regulations, use the following codes for your waste manifest:

  • RCRA Hazard Class: D001 (Ignitable Characteristic).

  • Proper Shipping Name (DOT): UN1993, Flammable Liquid, n.o.s. (1,1-Diethoxyisooctane).

  • Packing Group: III (assuming Flash Point > 23°C but < 60°C).

References

  • U.S. Environmental Protection Agency (EPA). Substance Registry Services: Isooctane, 1,1-diethoxy-.[7] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4][8] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 93068 (Octanal diethyl acetal - Isomer Analog). Retrieved from [Link]

Sources

Personal protective equipment for handling Isooctane, 1,1-diethoxy-

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 69178-43-4 | Synonyms: Isooctanal diethyl acetal; 1,1-Diethoxy-6-methylheptane

Executive Summary & Chemical Profile

Isooctane, 1,1-diethoxy- is an aliphatic acetal used primarily as a fragrance ingredient and organic intermediate. Unlike standard isooctane (a fuel standard), this compound contains an acetal linkage sensitive to hydrolysis.

As a Senior Application Scientist, I emphasize that safety with acetals is not just about the molecule itself, but its degradation products. In acidic environments or upon metabolic breakdown, this compound hydrolyzes into Isooctanal and Ethanol . Your PPE strategy must account for the solvent properties of the acetal and the flammability of the hydrolysis byproducts.

Physicochemical Data Table
PropertyValueOperational Implication
Physical State Colorless LiquidStandard liquid handling protocols apply.
Flash Point ~53°C (127°F)Flammable Liquid (Cat 3). Static grounding required.
Boiling Point ~230°CLow volatility at RT, but vapors accumulate in headspaces.
Reactivity Acid-SensitiveHydrolyzes in presence of moisture/acids.
LogP ~4.0 (Est.)[1]Lipophilic; readily penetrates skin.

Risk Assessment & Mechanism of Action

Effective safety relies on understanding the "Why." The primary risks associated with 1,1-Diethoxyisooctane stem from two mechanisms:

  • ** acetal Hydrolysis:**

    
    
    
    • Insight: If this chemical contacts acidic skin mantles or is inhaled into mucous membranes, it releases ethanol (irritant) and isooctanal. This delayed irritation often leads to under-protection.

  • Peroxidation: Like ethers, acetals can form unstable peroxides upon prolonged exposure to air, though at a slower rate.

Personal Protective Equipment (PPE) Matrix

Hand Protection: The "Splash vs. Immersion" Protocol

Standard latex gloves are insufficient due to the lipophilic nature of the isooctyl chain.

  • General Handling (Splash Protection):

    • Material: Nitrile Rubber (Minimum thickness: 0.11 mm).

    • Rationale: Excellent resistance to aliphatic hydrocarbons and oils.

    • Change Frequency: Every 30 minutes or immediately upon splash.

  • Spill Cleanup / Bulk Transfer (Immersion):

    • Material: Silver Shield® (Laminate) or Viton®.

    • Rationale: Acetals can swell standard rubber. Laminate provides a broad-spectrum barrier against the acetal and potential ethanol hydrolysis products.

Respiratory Protection
  • Engineering Control: All dispensing must occur within a certified Fume Hood (Face velocity: 100 fpm).

  • PPE Backup: If hood access is compromised:

    • Respirator: Half-face respirator with Organic Vapor (OV) cartridges (Black band).

    • Trigger: Use if olfactory threshold is exceeded or during spill cleanup.

Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for acetals due to the risk of severe irritation upon hydrolysis in the eye.

  • Body: Flame-resistant (FR) lab coat. Synthetic fibers (polyester) should be avoided to prevent melting onto skin in a flash fire event.

Operational Protocols

A. Receipt and Storage
  • Inspection: Verify the container is free of crystallization (peroxide sign).

  • Environment: Store in a cool, dry, well-ventilated flammable cabinet.

  • Inerting: Once opened, overlay the headspace with Nitrogen or Argon to prevent moisture ingress (hydrolysis) and oxygen exposure (peroxidation).

B. Safe Dispensing Workflow

This workflow is designed to eliminate static discharge, the primary ignition source for Cat 3 flammables.

DispensingProtocol Start Start: Dispensing Request CheckHood Verify Fume Hood (Velocity > 0.5 m/s) Start->CheckHood PPE Don PPE: Nitrile Gloves + Goggles + FR Coat CheckHood->PPE Grounding Attach Grounding Strap to Container Transfer Transfer via Glass/PTFE Pipette Grounding->Transfer PPE->Grounding Inert Backfill Container with Nitrogen Transfer->Inert Close Seal & Return to Flammable Cabinet Inert->Close

Figure 1: Safe dispensing logic flow emphasizing static control and inert gas overlay.

C. Spill Response (Immediate Action)
  • Evacuate & Ventilate: Remove ignition sources.

  • Contain: Use Vermiculite or Sand . Do not use combustible materials like sawdust.

  • Neutralize: Acetals do not require chemical neutralization, but ensure the absorbent is compatible with organic solvents.

  • Clean: Wash the area with a soap/water solution (alkaline soap helps neutralize any acidic hydrolysis products).

Waste Disposal Plan

Disposal must comply with RCRA regulations (40 CFR 261).

  • Classification: D001 (Ignitable).

  • Segregation:

    • Do NOT mix with aqueous acidic waste (generates heat/aldehydes).

    • Do NOT mix with oxidizers.

  • Container: Collect in HDPE or Steel solvent waste containers.

  • Disposal Method: Incineration is the preferred method. The high calorific value of the isooctyl chain makes it suitable for fuel blending programs.

Logic of Safety (Mechanism Visualization)

The following diagram illustrates the chemical fate of the substance if mishandled, validating the need for specific PPE choices.

DegradationPathway cluster_implication Safety Implication Parent 1,1-Diethoxyisooctane (Lipophilic Solvent) Trigger Contact with Acid/Moisture (Skin/Lungs) Parent->Trigger Exposure Product1 Isooctanal (Aldehyde Irritant) Trigger->Product1 Hydrolysis Product2 Ethanol (Solvent/Permeator) Trigger->Product2 Hydrolysis Risk Delayed Irritation & Glove Permeation Product1->Risk Product2->Risk

Figure 2: Hydrolysis pathway demonstrating why moisture protection and chemically resistant gloves are critical.

References

  • The Good Scents Company. (n.d.). Isooctanal diethyl acetal (CAS 69178-43-4) Safety Profile. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Isooctane, 1,1-diethoxy-.[2][3][4][5] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Acetals (General Chemistry). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Flammable Liquids (29 CFR 1910.106). Retrieved from [Link]

Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isooctane, 1,1-diethoxy-
Reactant of Route 2
Reactant of Route 2
Isooctane, 1,1-diethoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.